molecular formula C8H9NO4S B019069 Methyl 4-sulfamoylbenzoate CAS No. 22808-73-7

Methyl 4-sulfamoylbenzoate

Cat. No.: B019069
CAS No.: 22808-73-7
M. Wt: 215.23 g/mol
InChI Key: XLOVNJUCAFIANM-UHFFFAOYSA-N
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Description

Methyl 4-sulfamoylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-sulfamoylbenzoate
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InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLOVNJUCAFIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10177358
Record name Methyl 4-sulphamoylbenzoate
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Molecular Weight

215.23 g/mol
Source PubChem
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CAS No.

22808-73-7
Record name Benzoic acid, 4-(aminosulfonyl)-, methyl ester
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Record name Methyl 4-sulphamoylbenzoate
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Record name Methyl 4-sulphamoylbenzoate
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Record name Methyl 4-sulphamoylbenzoate
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Record name METHYL 4-SULPHAMOYLBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-sulfamoylbenzoate, a chemical compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, safety information, and explores its potential therapeutic applications based on the biological activity of its core functional groups.

Core Compound Identification

This compound is an organic compound featuring a benzoate methyl ester substituted with a sulfonamide group at the para-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activities.

  • CAS Number : 22808-73-7[1]

  • Synonyms : methyl 4-(aminosulfonyl)benzoate, 4-Sulfamoylbenzoic Acid Methyl Ester, p-Carboxybenzenesulfonamide Methyl Ester[2]

Physicochemical Properties

The properties of this compound have been characterized through both experimental data and computational predictions. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 1: Experimental and General Properties

PropertyValueSource
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol [2]
Physical FormSolid
Purity97%
Storage ConditionsInert atmosphere, room temperature

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSource
XLogP30.6[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count2[2]
Exact Mass215.02522894 Da[2]
Topological Polar Surface Area94.8 Ų[2]

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

G cluster_0 Step 1: S-alkylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination start Methyl 4-(bromomethyl)benzoate + Sodium Sulfite step1_reflux Dissolve in deionized water Reflux for 4 hours start->step1_reflux step1_product Sodium Methyl 4-(benzoate)methylsulfonate step1_reflux->step1_product step2_start Sodium Methyl 4-(benzoate)methylsulfonate step2_reaction React with Thionyl Chloride in DMF (cat.) at 70°C step2_start->step2_reaction step2_product Methyl 4-(chlorosulfonylmethyl)benzoate step2_reaction->step2_product step3_start Methyl 4-(chlorosulfonylmethyl)benzoate step3_reaction Add to cooled aqueous Ammonia Stir for 2 hours step3_start->step3_reaction step3_product Methyl 4-(sulfamoylmethyl)benzoate step3_reaction->step3_product

Caption: Synthesis workflow for Methyl 4-(sulfamoylmethyl)benzoate.

Detailed Methodology (for Methyl 4-(sulfamoylmethyl)benzoate): [3]

Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate

  • Materials : Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol), anhydrous sodium sulfite (6.6 g, 52.4 mmol), deionized water (100 mL), ethanol (50 mL).[3]

  • Procedure : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.[3]

  • Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

  • Materials : Sodium Methyl 4-(benzoate)methylsulfonate from Step 1, thionyl chloride, N,N-dimethylformamide (DMF) (catalytic amount).

  • Procedure : In a fume hood, suspend the product from Step 1 in thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to 70°C and stir until the reaction is complete (monitored by gas evolution).

  • Remove excess thionyl chloride under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

  • Materials : Methyl 4-(chlorosulfonylmethyl)benzoate from Step 2, concentrated aqueous ammonia.

  • Procedure : Cool the aqueous ammonia in an ice bath.

  • Slowly add the crude sulfonyl chloride from Step 2 to the cooled ammonia solution with vigorous stirring.

  • Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.

Potential Therapeutic Applications and Mechanism of Action

While direct experimental data on the therapeutic applications of this compound is limited, its structural motifs, particularly the primary sulfonamide group, are well-established pharmacophores.[5] This allows for an informed analysis of its potential biological activities.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (R-SO₂NH₂) is a cornerstone for a major class of carbonic anhydrase inhibitors (CAIs).[5] Carbonic anhydrases (CAs) are enzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes.[5]

  • Cancer Therapy : The isoform Carbonic Anhydrase IX (CAIX) is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[6] Therefore, selective inhibitors of CAIX are being investigated as potential anticancer agents.[6] Structurally related methyl 5-sulfamoyl-benzoates have been designed and synthesized as high-affinity, selective inhibitors of CAIX, with some compounds showing dissociation constants (Kd) in the nanomolar and even picomolar range.[6]

Conceptual Pathway: CAIX Inhibition in the Tumor Microenvironment

G cluster_tumor Tumor Cell (Hypoxic) cluster_extracellular Tumor Microenvironment HIF1a HIF-1α Stabilization CAIX_exp CAIX Overexpression HIF1a->CAIX_exp Acidification Extracellular Acidification (H+ Export) Invasion Invasion & Metastasis Acidification->Invasion CO2 CO2 + H2O Bicarb HCO3- + H+ CO2->Bicarb CAIX Bicarb->Acidification Inhibitor This compound (Potential Inhibitor) Inhibitor->CAIX_exp Inhibition

Caption: Role of CAIX in cancer and the mechanism of its inhibition.

  • Other Applications : Inhibition of other CA isozymes has therapeutic relevance in conditions such as glaucoma and epilepsy.[5]

Antimicrobial Activity

The sulfonamide functional group is famously associated with sulfa drugs, the first class of synthetic antimicrobial agents. While resistance is widespread, the development of new sulfonamide-containing compounds remains an area of interest. Furthermore, a related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, has been identified as a potent new fungicide, suggesting potential applications in agriculture or as an antifungal agent.[7]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07Warning H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H335 : May cause respiratory irritation.[2]

Precautionary Statements : P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[2] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS No. 22808-73-7) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its core structure, combining a benzoate ester with a primary sulfonamide, makes it a prime candidate for development as a carbonic anhydrase inhibitor, with potential applications in oncology. While further research is needed to fully elucidate its biological activity profile, the established pharmacology of structurally related compounds provides a strong rationale for its continued investigation by researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-sulfamoylbenzoate (CAS No: 22808-73-7), a key chemical intermediate. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document compiles available information from chemical supplier databases, computational models, and established analytical methodologies. The guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, by presenting known data in a structured format, outlining plausible experimental protocols, and providing logical workflows for its synthesis and characterization.

Introduction

This compound, also known as methyl 4-(aminosulfonyl)benzoate, is a sulfonamide derivative of benzoic acid. The presence of both a sulfonamide group and a methyl ester functionality makes it a versatile building block in organic synthesis. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, rendering their intermediates, such as this compound, of significant interest to the pharmaceutical industry. This guide summarizes the core physicochemical properties of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note the distinction between experimentally determined and computationally predicted values.

Identification
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms methyl 4-(aminosulfonyl)benzoate, 4-MethoxycarbonylbenzenesulfonamidePubChem[1]
CAS Number 22808-73-7Sigma-Aldrich[2]
Molecular Formula C₈H₉NO₄SSigma-Aldrich[2]
Molecular Weight 215.23 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Quantitative Physicochemical Data
PropertyExperimental ValuePredicted ValueSource (Experimental)Source (Predicted)
Melting Point (°C) 181-182-Dayang Chem[3]-
Boiling Point (°C) Not AvailableNot Available--
Water Solubility Not AvailableNot Available--
pKa Not AvailableNot Available--
LogP (XLogP3) -0.6-PubChem[1]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and commonly employed method is the Fischer esterification of 4-sulfamoylbenzoic acid.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Esterification Fischer Esterification 4-Sulfamoylbenzoic_Acid->Esterification Methanol Methanol (Excess) Methanol->Esterification Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Heat Reflux Heat->Esterification Methyl_4-sulfamoylbenzoate This compound Esterification->Methyl_4-sulfamoylbenzoate

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-sulfamoylbenzoic acid and methanol.

Materials:

  • 4-Sulfamoylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol. Methanol serves as both a reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.

G Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC TLC Thin Layer Chromatography (TLC) Purity->TLC NMR Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR Final Confirmed Methyl 4-sulfamoylbenzoate HPLC->Final TLC->Final NMR->Final MS->Final IR->Final

Caption: Workflow for the analytical characterization of this compound.

Experimental Methodologies for Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a moderate rate initially.

  • As the temperature approaches the expected melting point (181-182 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Vials or test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure (Qualitative):

  • Add a small, known amount (e.g., 1-5 mg) of this compound to a vial.

  • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone).

  • Vortex or shake the mixture vigorously for a set period.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as soluble, sparingly soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a supersaturated solution of this compound in the solvent of interest.

  • Agitate the solution at a constant temperature until equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological activity of its derivatives would determine their interaction with specific signaling pathways.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. While a significant portion of its properties remains to be experimentally determined, the provided information on its identity, a likely melting point, and a plausible synthetic route offers a solid foundation for its use in research and development. The outlined experimental protocols provide a roadmap for the comprehensive characterization of this compound. Further experimental investigation is warranted to fully elucidate its physicochemical profile and potential applications.

References

Methyl 4-sulfamoylbenzoate structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 4-sulfamoylbenzoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing aromatic ester of significant interest in medicinal chemistry and drug development. This document details its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and its potential therapeutic applications, with a focus on its role as a carbonic anhydrase inhibitor.

Core Compound Identification and Properties

This compound is a small molecule featuring a methyl benzoate core substituted with a sulfamoyl group at the para-position. This structural motif is a key pharmacophore in a variety of therapeutic agents.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl 4-(aminosulfonyl)benzoate, 4-Methoxycarbonylbenzenesulfonamide, p-Carboxybenzenesulfonamide Methyl Ester[1][2]
CAS Number 22808-73-7[1]
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1][2]
Appearance Solid[3]
Purity ≥97%[3]
Storage Inert atmosphere, room temperature[3]
SMILES COC(=O)C1=CC=C(C=C1)S(=O)(=O)N[1]
InChIKey XLOVNJUCAFIANM-UHFFFAOYSA-N[1]

Synthesis of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates is a critical process for the development of sulfonamide-based therapeutics. Traditional methods often involve hazardous reagents, while modern approaches aim for improved efficiency and safety.

General Synthetic Approach: Chlorosulfonation Pathway

A conventional and widely established method for synthesizing sulfamoylbenzoates involves a multi-step process that begins with the electrophilic chlorosulfonation of a benzoic acid derivative, which is then followed by amination.[4] This pathway, while effective, utilizes corrosive reagents like chlorosulfonic acid and can generate significant chemical waste.[4]

The logical workflow for this traditional synthesis is illustrated in the diagram below.

G cluster_0 Traditional Synthesis of Sulfamoylbenzoates Start Benzoic Acid Derivative Step1 Chlorosulfonation (e.g., with HSO3Cl) Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Amination (e.g., with NH3 or an amine) Intermediate1->Step2 Product Sulfamoylbenzoate Derivative Step2->Product

A diagram illustrating the traditional chlorosulfonation pathway for synthesizing sulfamoylbenzoates.
Experimental Protocol: Synthesis of a Structurally Related Analog

Step 1: S-alkylation to form Sodium Methyl 4-(benzoate)methylsulfonate [5]

This step involves the nucleophilic substitution of the bromide with a sulfite salt.

  • Materials and Reagents:

    • Methyl 4-(bromomethyl)benzoate

    • Anhydrous sodium sulfite

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.

    • Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.

    • Heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.

    • Cool the reaction mixture and isolate the product, which may involve precipitation and filtration.

Step 2: Chlorosulfonation to yield Methyl 4-(chlorosulfonylmethyl)benzoate [5]

This step converts the sulfonate salt into a more reactive sulfonyl chloride.

  • Materials and Reagents:

    • Sodium Methyl 4-(benzoate)methylsulfonate (from Step 1)

    • A chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)

    • An appropriate solvent (e.g., dichloromethane)

  • Procedure:

    • Suspend the dried product from Step 1 in an inert solvent.

    • Carefully add the chlorinating agent to the suspension, controlling the temperature as the reaction may be exothermic.

    • Stir the mixture at room temperature or with gentle heating until the conversion to the sulfonyl chloride is complete.

    • Remove the solvent and any volatile byproducts under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Amination to afford Methyl 4-(sulfamoylmethyl)benzoate [5]

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

  • Materials and Reagents:

    • Methyl 4-(chlorosulfonylmethyl)benzoate (from Step 2)

    • Ammonia (e.g., aqueous ammonia or ammonia gas)

    • An appropriate solvent (e.g., dichloromethane or THF)

  • Procedure:

    • Dissolve the crude sulfonyl chloride from Step 2 in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add the ammonia source to the cooled solution, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Work up the reaction mixture, which typically involves washing with water, drying the organic layer, and removing the solvent.

    • Purify the final product, for example, by recrystallization or column chromatography.

Therapeutic Applications and Mechanism of Action

The sulfonamide group is a well-established pharmacophore, and compounds like this compound are of significant interest for their potential biological activities, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Derivatives of sulfamoylbenzoate have shown high affinity and selectivity for carbonic anhydrases (CAs).[3] CAs are metalloenzymes that play a crucial role in pH regulation and other physiological processes by catalyzing the reversible hydration of carbon dioxide.

Of particular interest is Carbonic Anhydrase IX (CAIX), which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, thereby promoting cancer cell survival and metastasis.[3][6] Consequently, CAIX is a validated target for the development of anticancer drugs.[3] Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally related to this compound, have been designed as high-affinity and selective inhibitors of CAIX.[6]

The proposed mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby inhibiting its catalytic activity.

G cluster_1 Mechanism of Carbonic Anhydrase IX (CAIX) Inhibition Inhibitor This compound (or related sulfonamide) Binding Binding of Sulfonamide Group to Zn²⁺ Inhibitor->Binding Target CAIX Active Site (contains Zn²⁺ ion) Target->Binding Outcome Inhibition of CO₂ Hydration Binding->Outcome Effect Increased pH in Tumor Microenvironment Outcome->Effect

A diagram showing the proposed mechanism of CAIX inhibition by sulfonamide-based compounds.
Experimental Protocol: Screening for Carbonic Anhydrase Inhibition

A common method for evaluating the inhibitory activity of compounds against carbonic anhydrases is a stopped-flow CO₂ hydration assay.

  • Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change that can be monitored by a pH indicator.

  • Materials and Reagents:

    • Purified human carbonic anhydrase isoenzyme (e.g., CAIX)

    • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

    • Buffer solution (e.g., TRIS or HEPES)

    • pH indicator (e.g., phenol red)

    • CO₂-saturated water

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a stopped-flow spectrophotometer, rapidly mix a solution containing the CA enzyme, buffer, pH indicator, and the test compound with a CO₂-saturated water solution.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO₂ hydration.

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a valuable chemical entity for researchers, scientists, and drug development professionals. Its synthesis, while rooted in traditional organic chemistry, is amenable to modern improvements. The presence of the sulfonamide pharmacophore makes it a prime candidate for development as an enzyme inhibitor, particularly in the context of anticancer therapies targeting carbonic anhydrase IX. The protocols and data presented in this guide offer a solid foundation for further investigation and application of this promising compound.

References

A Technical Guide to the Spectral Analysis of Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected spectral characteristics of Methyl 4-sulfamoylbenzoate (CAS No. 22808-73-7). Due to a notable absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of spectroscopy and data from structurally analogous molecules to present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound and related compounds in drug discovery and development.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with known spectral data of related compounds, such as methyl benzoate and various aryl sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The aromatic protons are expected to form a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Doublet2HAromatic protons ortho to the ester group
~ 7.9 - 8.1Doublet2HAromatic protons ortho to the sulfonamide group
~ 7.3 - 7.5Singlet (broad)2HSulfonamide (-SO₂NH₂) protons
~ 3.9Singlet3HMethyl ester (-OCH₃) protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 166Ester carbonyl carbon (C=O)
~ 145Aromatic carbon attached to the sulfonamide group
~ 135Aromatic carbon attached to the ester group
~ 130Aromatic carbons ortho to the ester group
~ 128Aromatic carbons ortho to the sulfonamide group
~ 53Methyl ester carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3390 - 3320MediumAsymmetric N-H stretch of the sulfonamide
3280 - 3230MediumSymmetric N-H stretch of the sulfonamide
~ 3100WeakAromatic C-H stretch
~ 1725StrongEster C=O stretch[1]
~ 1600, 1480Medium-WeakAromatic C=C stretches
1345 - 1315StrongAsymmetric S=O stretch of the sulfonamide[2]
1185 - 1145StrongSymmetric S=O stretch of the sulfonamide[2]
1300 - 1200StrongC-O stretch of the ester[1]
~ 920MediumS-N stretch of the sulfonamide[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound (Molecular Formula: C₈H₉NO₄S, Molecular Weight: 215.23 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
216[M+H]⁺Molecular ion peak (protonated)
185[M+H - OCH₃]⁺Loss of the methoxy radical
156[M+H - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides[3]
136[M+H - SO₂NH]⁺Loss of the sulfamoyl radical
121[C₇H₅O₂]⁺Benzoyl cation
105[C₆H₅CO]⁺Loss of the methoxy group from the benzoyl cation[4]
77[C₆H₅]⁺Phenyl cation[5]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[6][7]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[8]

    • Insert the sample into the spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[10]

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • After data collection, clean the ATR crystal thoroughly.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

    • From the stock solution, prepare a dilute working solution with a final concentration of 1-10 µM by diluting with a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.[12][13]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[12]

  • Instrument Setup and Data Acquisition:

    • The analysis can be performed on a time-of-flight (TOF), quadrupole, or ion trap mass spectrometer equipped with an ESI source.[14]

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using a syringe pump.[14]

    • Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to obtain a stable and strong signal for the molecular ion.[15]

    • Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[16]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a novel chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation & Characterization Data_Processing->Structure_Confirmation Report Technical Report & Data Archiving Structure_Confirmation->Report

References

The Sulfamoylbenzoate Scaffold: A Potent Inhibitor of Carbonic Anhydrase IX for Oncology Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 4-sulfamoylbenzoate core structure represents a promising pharmacophore in the design of targeted anticancer therapies. While direct experimental data on this compound itself is limited, extensive research on its derivatives has revealed potent and selective inhibitory activity against carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This technical guide provides a comprehensive overview of the biological activity of the sulfamoylbenzoate scaffold, with a primary focus on its role as a CA IX inhibitor. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic conditions within the tumor microenvironment.[1][2] Its primary physiological function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, CA IX plays a crucial role in pH regulation, contributing to the maintenance of a slightly alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe).[1][2][3] This pH gradient favors tumor cell survival, proliferation, and invasion, while hindering the efficacy of certain chemotherapeutic agents.[3] Consequently, the inhibition of CA IX has emerged as a compelling strategy for the development of novel anticancer drugs. The sulfamoylbenzoate scaffold, characterized by a primary sulfonamide group, is a well-established zinc-binding moiety and a cornerstone in the design of potent and selective CA inhibitors.

Mechanism of Action of Sulfamoylbenzoate-Based CA IX Inhibitors

The inhibitory activity of sulfamoylbenzoate derivatives against carbonic anhydrases stems from the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle of CO₂ hydration. The affinity and isoform selectivity of these inhibitors are further modulated by interactions between the methyl benzoate portion of the molecule and the amino acid residues lining the active site cavity. Variations in substituents on the benzene ring can significantly influence these secondary interactions, leading to enhanced potency and selectivity for CA IX over other carbonic anhydrase isoforms.

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity of a series of methyl 5-sulfamoyl-benzoate derivatives against a panel of human carbonic anhydrase isoforms. The data highlights the potent and selective inhibition of CA IX by these compounds, with dissociation constants (Kd) in the nanomolar and even picomolar range.

CompoundCA I (Kd, nM)CA II (Kd, nM)CA IX (Kd, nM)CA XII (Kd, nM)
Acetazolamide (Standard) 25012255.7
Compound 3b 15002000.815
Compound 4b 30004500.12 20
Compound 7b >1000080001.550
Compound 8b >1000090000.5 35

Data adapted from Zakšauskas et al. (2021). Compound structures are detailed in the original publication.[4][5]

Signaling Pathway and Experimental Workflow Visualizations

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

The following diagram illustrates the key role of CA IX in regulating pH in the tumor microenvironment, which promotes tumor cell survival and invasion.

CAIX_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX CAIX_exp->CAIX pHi ↑ Intracellular pH (pHi) (Alkaline) Proliferation Cell Proliferation & Survival pHi->Proliferation CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX HCO3_out HCO3- H_out H+ pHe ↓ Extracellular pH (pHe) (Acidic) H_out->pHe CAIX->pHi Catalyzes CO2 + H2O ⇌ HCO3- + H+ CAIX->HCO3_out CAIX->H_out Invasion ECM Degradation & Cell Invasion pHe->Invasion

Caption: Role of CA IX in the Tumor Microenvironment.

General Workflow for Carbonic Anhydrase Inhibition Assay

The following diagram outlines a typical experimental workflow for determining the inhibitory activity of compounds against carbonic anhydrase.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Recombinant Carbonic Anhydrase Solution a1 Incubate Enzyme with Test Compound p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 p3 Prepare Buffer and Substrate Solution (e.g., p-nitrophenyl acetate) a2 Initiate Reaction by Adding Substrate p3->a2 a1->a2 a3 Monitor Product Formation (e.g., Absorbance Change) Over Time a2->a3 d1 Calculate Initial Reaction Velocities a3->d1 d2 Plot % Inhibition vs. Log[Inhibitor] d1->d2 d3 Determine IC50 or Ki Value d2->d3

Caption: Workflow for CA Inhibition Assay.

Detailed Experimental Protocols

Fluorescent Thermal Shift Assay (FTSA) for Determining Binding Affinity

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

  • Recombinant human carbonic anhydrase IX

  • Test compounds (e.g., this compound derivatives)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x concentrated stock of CA IX in the assay buffer.

    • Prepare a series of 2x concentrated dilutions of the test compound in the assay buffer.

    • Prepare a 4x concentrated stock of SYPRO Orange dye in the assay buffer.

  • Assay Plate Setup (96-well or 384-well format):

    • To each well, add 10 µL of the 2x CA IX solution.

    • Add 10 µL of the 2x test compound dilution (or buffer for control wells).

    • Add 5 µL of the 4x SYPRO Orange dye solution.

    • The final volume in each well should be 25 µL.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

  • Data Analysis:

    • The melting temperature (Tm) is determined by identifying the temperature at which the rate of change of fluorescence is maximal (the peak of the first derivative of the melt curve).

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (enzyme only) from the Tm of the enzyme with the test compound.

    • The dissociation constant (Kd) can be calculated by fitting the ΔTm values at different ligand concentrations to a binding isotherm equation.

Stopped-Flow CO₂ Hydration Assay for Determining Inhibition Constants (Ki)

This is a direct enzymatic assay that measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase IX

  • Test compounds

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3, containing a pH indicator like phenol red)

Procedure:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Fill one syringe with the CO₂-saturated water and the other with the buffer solution containing the enzyme and the test compound at various concentrations.

  • Reaction Measurement:

    • Rapidly mix the contents of the two syringes. The mixing initiates the enzymatic hydration of CO₂, leading to a pH change in the solution.

    • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance change versus time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • The inhibition constant (Ki) can be determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

The this compound scaffold is a highly promising starting point for the development of potent and selective inhibitors of carbonic anhydrase IX. The extensive research on its derivatives has demonstrated the potential to achieve sub-nanomolar affinities and high selectivity for CA IX, a critical target in oncology. The experimental protocols detailed in this guide provide a framework for the evaluation of novel sulfamoylbenzoate-based compounds. Further optimization of this scaffold could lead to the development of next-generation anticancer therapeutics that target the unique metabolic vulnerabilities of solid tumors.

References

The Core Mechanism of Methyl 4-sulfamoylbenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Carbonic Anhydrase Inhibition and its Therapeutic Implications

Methyl 4-sulfamoylbenzoate, a benzenesulfonamide derivative, primarily exerts its biological effects through the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. This guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The cornerstone of this compound's activity lies in its sulfonamide moiety (-SO₂NH₂). This functional group acts as a zinc-binding group, a key feature for the majority of carbonic anhydrase inhibitors. The unprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces or prevents the binding of a crucial water molecule, thereby disrupting the catalytic hydration of carbon dioxide to bicarbonate and a proton. This inhibitory action forms the basis of its potential therapeutic applications.[1]

dot

Caption: Inhibition of carbonic anhydrase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Kᵢ) as determined by a stopped-flow CO₂ hydrase assay.[2][3][4]

Target IsoformInhibition Constant (Kᵢ) (nM)
hCA I28.0
hCA II1.3
hCA VA89.5
hCA VB65.4
hCA VII7.8
hCA IX45.3
hCA XII4.5

Data sourced from a study by Angeli et al. (2020), where this compound is referred to as compound 7b.[2][3][4]

Focus on a Key Therapeutic Target: Carbonic Anhydrase IX (CA IX)

Among the various isoforms, Carbonic Anhydrase IX (CA IX) is a particularly compelling target due to its high expression in various solid tumors, which is often induced by hypoxia.[1][5][6] CA IX plays a crucial role in pH regulation within the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7][8] By inhibiting CA IX, this compound can disrupt this pH regulation, leading to increased intracellular acidification and potentially inducing apoptosis in cancer cells.

Signaling Pathways Influenced by CA IX Inhibition

The inhibition of CA IX can impact several downstream signaling pathways critical for tumor progression. By altering the pH homeostasis, CA IX inhibition can indirectly affect pathways such as the EGFR/PI3K pathway, which is involved in cell growth and survival.[7]

dot

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF-1a HIF-1α Hypoxia->HIF-1a stabilizes CAIX_Expression CA IX Expression HIF-1a->CAIX_Expression induces CAIX CA IX Activity CAIX_Expression->CAIX Methyl_4_sulfamoylbenzoate This compound Methyl_4_sulfamoylbenzoate->CAIX inhibits pH_Regulation pH Regulation (pHi alkalinization, pHe acidification) CAIX->pH_Regulation Tumor_Progression Tumor Cell Proliferation, Invasion, and Survival pH_Regulation->Tumor_Progression EGFR_PI3K EGFR/PI3K Pathway pH_Regulation->EGFR_PI3K influences EGFR_PI3K->Tumor_Progression promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Sol hCA Isoform Solution Mixing Rapid Mixing in Stopped-Flow Instrument Enzyme_Sol->Mixing Inhibitor_Sol This compound (Serial Dilutions) Inhibitor_Sol->Mixing Substrate_Sol CO2-Saturated Water + pH Indicator Substrate_Sol->Mixing Measurement Monitor Absorbance Change (pH change) Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Inhibition Constant (Ki) Rate_Calc->Ki_Calc

References

The Sulfamoylbenzoate Scaffold: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 4-sulfamoylbenzoate core structure represents a versatile and highly valuable scaffold in medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its derivatives have emerged as potent and selective modulators of key biological targets, demonstrating significant potential in oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth analysis of the therapeutic applications of this compound and its analogues, with a focus on carbonic anhydrase IX inhibition, ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibition, and antifungal activity. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction: The Prominence of the Sulfonamide-Containing Benzoate Moiety

The combination of a benzoate moiety with a sulfonamide group creates a pharmacophore with a remarkable range of biological activities. This structural motif is a cornerstone of numerous therapeutic agents. This compound and its derivatives serve as key intermediates and primary pharmacophores in the development of novel therapeutics. This guide will explore three primary areas where this scaffold has shown significant promise: as inhibitors of carbonic anhydrase IX (CAIX) for cancer therapy, as modulators of h-NTPDases for inflammatory and thrombotic conditions, and as agents against pathogenic fungi.

Therapeutic Application 1: Carbonic Anhydrase IX Inhibition in Oncology

Mechanism of Action

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with tumor hypoxia and poor prognosis.[1][2] CAIX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment.[2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to intracellular pH regulation and acidification of the extracellular space, which in turn promotes tumor invasion and metastasis.[1][3]

Derivatives of this compound, particularly those with halogen and other substitutions on the benzene ring, have been identified as highly potent and selective inhibitors of CAIX.[1] The primary sulfonamide group is a key zinc-binding feature that anchors the inhibitor to the active site of the metalloenzyme.[1] By inhibiting CAIX, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis.[3] This targeted approach offers a promising strategy for the development of novel anticancer therapies with potentially fewer side effects compared to conventional chemotherapy.[1]

Signaling Pathway

The inhibition of CAIX by sulfamoylbenzoate derivatives initiates a cascade of events that ultimately leads to cancer cell death. The following diagram illustrates the proposed signaling pathway.

CAIX Inhibition Pathway
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the dissociation constants (Kd) of various methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives against a panel of human carbonic anhydrase isoforms. The data highlights the exceptional potency and selectivity of these compounds for CAIX.[4]

CompoundSubstituentshCA I (nM)hCA II (nM)hCA IV (nM)hCA VA (nM)hCA VB (nM)hCA VI (nM)hCA VII (nM)hCA IX (nM)hCA XII (nM)hCA XIII (nM)hCA XIV (nM)
4b 2-Br, 4-S(CH₂)₂CH₃15000120001101300180110018000.12 4.61.6130
3b 2-Cl, 4-S(CH₂)₂CH₃13000120001201200150100017000.16 4.51.5120
7b 2-Cl, 4-SO₂(CH₂)₂CH₃8500013000>10000>1000015001100012000.32 2.9121200
8b 2-Br, 4-SO₂(CH₂)₂CH₃9000014000>10000>1000016001200013000.25 3.1131300
Experimental Protocols

A general synthetic route involves the nucleophilic aromatic substitution of a halogen on a di-halo-5-sulfamoyl-benzoate precursor.[1]

Materials and Reagents:

  • Methyl 2,4-dihalo-5-sulfamoyl-benzoate (e.g., methyl 2,4-dichloro-5-sulfamoyl-benzoate)

  • Appropriate thiol or amine nucleophile

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid (AcOH)

Procedure:

  • Nucleophilic Substitution: Dissolve the methyl 2,4-dihalo-5-sulfamoyl-benzoate and the desired nucleophile in DMSO. Add TEA and heat the reaction mixture at 60 °C for 72 hours. Monitor the reaction progress by NMR and HPLC/UV/MS.[1]

  • Esterification (if starting from amide): If the starting material is a benzamide, convert the amide to the methyl ester by reacting with thionyl chloride in methanol under reflux.[1]

  • Oxidation (for sulfonyl derivatives): To synthesize sulfonyl derivatives, oxidize the corresponding sulfanyl compounds using in situ generated peracetic acid (from H₂O₂ and AcOH) at 75 °C.[1]

  • Purification: Purify the final product by recrystallization or column chromatography.

References

An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate Derivatives and Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-sulfamoylbenzoate derivatives and their analogs, with a primary focus on their role as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX. This document details their synthesis, biological activity, mechanism of action, and the experimental protocols used for their evaluation.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a central benzene ring substituted with a methyl ester and a sulfonamide group. The sulfonamide moiety is a well-established pharmacophore known to bind to the zinc ion in the active site of metalloenzymes, making these compounds excellent candidates for enzyme inhibition. Of particular interest is their activity against carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α) signaling pathway in response to low oxygen conditions within the tumor microenvironment.[3][4] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and invasion by maintaining a neutral intracellular pH while acidifying the extracellular space.[1][2][5] This makes CAIX a promising target for anticancer therapies, and sulfonamide-based inhibitors, including this compound derivatives, have shown significant potential in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several routes. A common approach involves the modification of a readily available starting material such as methyl p-toluate. Two primary synthetic routes are outlined below.

Route 1: Halogenation of Methyl p-Toluate followed by Nucleophilic Substitution

This two-step synthesis begins with the radical bromination of methyl p-toluate to form methyl 4-(bromomethyl)benzoate, which is then subjected to nucleophilic substitution with a sulfonamide source.

Experimental Protocol: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

  • Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

    • In a round-bottom flask, dissolve methyl p-toluate in a suitable solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

    • Reflux the mixture under light irradiation (e.g., a sunlamp) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure to obtain crude methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.

  • Step 2: Synthesis of this compound

    • Prepare a solution of sodium sulfonamide by reacting sulfonamide with a base like sodium hydride in a polar aprotic solvent (e.g., DMF).

    • Add the methyl 4-(bromomethyl)benzoate to the sodium sulfonamide solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Route 2: Chlorosulfonation of Methyl p-Toluate

This route involves the direct chlorosulfonation of methyl p-toluate, followed by amination to yield the sulfonamide.

Experimental Protocol: Synthesis via Chlorosulfonation

  • Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

    • Carefully add methyl p-toluate to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Step 2: Synthesis of this compound

    • Dissolve the methyl 4-(chlorosulfonyl)benzoate in a suitable solvent (e.g., acetone).

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia at low temperature.

    • Stir the mixture until the reaction is complete.

    • Remove the solvent and precipitate the product by adding water.

    • Filter the solid, wash with water, and recrystallize to obtain pure this compound.

Biological Activity and Quantitative Data

This compound derivatives have been extensively studied as inhibitors of various human carbonic anhydrase isoforms. Their inhibitory potency is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). The following table summarizes the inhibitory activity of a selection of this compound analogs against key carbonic anhydrase isoforms.

CompoundSubstituent(s)hCA I (Ki/Kd, nM)hCA II (Ki/Kd, nM)hCA IX (Ki/Kd, nM)hCA XII (Ki/Kd, nM)Reference
1 4-SO2NH2>1000015.645.34.5
2 2-Cl, 4-SCH2CH3, 5-SO2NH21080013.90.74.3
3 2-Br, 4-SCH2CH3, 5-SO2NH2980012.10.63.9
4 2-Cl, 4-S-c-C6H11, 5-SO2NH21250018.70.85.1
5 2-Br, 4-S-c-C6H11, 5-SO2NH21130015.30.74.8
6 2-Cl, 4-SO2CH2CH3, 5-SO2NH287009.81.22.1
7 2-Br, 4-SO2CH2CH3, 5-SO2NH279008.11.11.9

Signaling Pathways and Mechanism of Action

HIF-1α Signaling Pathway and CAIX Expression

Under hypoxic conditions, the α subunit of the Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. It then translocates to the nucleus and dimerizes with the constitutively expressed β subunit (ARNT). This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the transcription and translation of Carbonic Anhydrase IX.

HIF-1α Signaling Pathway for CAIX Expression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low O2) HIF1a_p Prolyl Hydroxylases (PHDs) Hypoxia->HIF1a_p Inhibition HIF1a HIF-1α HIF1a_p->HIF1a Hydroxylation VHL VHL E3 Ubiquitin Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1a->VHL Binding HIF1_dimer HIF-1α/β Dimer HIF1a->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding CA9_gene CA9 Gene HRE->CA9_gene Activation CA9_mRNA CA9 mRNA CA9_gene->CA9_mRNA Transcription CAIX CAIX Protein CA9_mRNA->CAIX Translation Extracellular_Space Extracellular Membrane CAIX->Extracellular_Space Translocation

Caption: HIF-1α stabilization under hypoxia leads to the transcription of the CA9 gene.

Role of CAIX in the Tumor Microenvironment

CAIX, located on the outer surface of the cancer cell membrane, catalyzes the hydration of CO2, which is abundant in the tumor microenvironment due to high metabolic activity. This reaction produces protons (H+) and bicarbonate ions (HCO3-). The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and suppresses the activity of immune cells. The bicarbonate ions are transported into the cancer cell, helping to maintain a neutral to alkaline intracellular pH, which is favorable for cell proliferation and survival.

CAIX Mechanism in Tumor Microenvironment cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral/Alkaline) CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ HCO3_ext HCO3- Bicarb_Transporter Bicarbonate Transporter HCO3_ext->Bicarb_Transporter CAIX->H_ext Produces CAIX->HCO3_ext Produces HCO3_int HCO3- Bicarb_Transporter->HCO3_int Proliferation Cell Proliferation & Survival HCO3_int->Proliferation Promotes Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX Inhibits

Caption: CAIX contributes to tumor acidosis and promotes cancer cell survival.

Experimental Protocols for Biological Evaluation

The inhibitory activity of this compound derivatives against carbonic anhydrases is typically assessed using biophysical and enzymatic assays.

Fluorescent Thermal Shift Assay (FTSA)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used to monitor the unfolding process.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of the test compound (inhibitor) in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution to each well.

    • Add varying concentrations of the test compound to the wells. Include a DMSO control (no inhibitor).

    • Add the fluorescent dye to all wells.

    • Seal the plate and centrifuge briefly to mix the components.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain the melting curves.

    • Determine the Tm for each concentration of the inhibitor by finding the inflection point of the melting curve (often calculated as the peak of the first derivative).

    • The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration.

    • The dissociation constant (Kd) can be calculated by fitting the data to a suitable binding model.

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Protocol:

  • Preparation of Reagents:

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red) at a pH where the enzyme is active (e.g., pH 8.3).

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • One syringe of the stopped-flow instrument is filled with the enzyme solution (or enzyme pre-incubated with the inhibitor) in the buffered indicator solution.

    • The second syringe is filled with the CO2-saturated water.

    • The two solutions are rapidly mixed in the observation cell of the instrument.

  • Data Acquisition:

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the production of protons from the CO2 hydration reaction.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The inhibitory activity is determined by comparing the initial rates of the reaction in the presence and absence of the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Conclusion

This compound derivatives represent a promising class of carbonic anhydrase inhibitors with significant potential for the development of novel anticancer agents targeting the tumor-associated CAIX isoform. Their synthesis is achievable through established chemical routes, and their biological activity can be robustly characterized using a variety of biophysical and enzymatic assays. A thorough understanding of their mechanism of action, particularly in the context of the tumor microenvironment, is crucial for the rational design of more potent and selective inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

The Sulfamoyl Group: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoyl group (-SO₂NH₂), a seemingly simple functional moiety, has proven to be a powerhouse in medicinal chemistry, forming the backbone of a vast array of life-saving therapeutics. Its unique physicochemical properties and versatile binding capabilities have established it as a critical pharmacophore in numerous drug classes, from pioneering antibacterial agents to targeted cancer therapies. This technical guide delves into the multifaceted role of the sulfamoyl group in conferring biological activity, offering a comprehensive overview of its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies underpinning its application in drug design.

Physicochemical Properties and Pharmacophoric Role

The sulfonamide functional group's utility in drug discovery can be attributed to several key features: high stability, favorable solubility, and the presence of multiple hydrogen bonding donor and acceptor sites. These characteristics enable sulfonamides to form strong interactions with biological targets like metal ions and amino acid residues.[1] The sulfonyl group's tense chemical structure and functionality allow it to form hydrogen bonds and constrain side chains into specific conformations that fit the active sites of enzymes and receptors.[2]

The sulfamoyl group is a versatile scaffold that has been incorporated into a wide range of drugs with diverse therapeutic applications.[3] Initially recognized for its role in antibacterial "sulfa drugs," its applications have expanded to include diuretics, anticonvulsants, carbonic anhydrase inhibitors, and kinase inhibitors.[4][5][6][7]

Mechanism of Action Across Different Therapeutic Areas

The biological activity of sulfamoyl-containing drugs is intrinsically linked to their ability to mimic or compete with endogenous substrates or to directly interact with the active sites of enzymes.

Antibacterial Agents

The archetypal example of the sulfamoyl group's role is in sulfonamide antibiotics. These drugs act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[4][] By blocking the enzyme dihydropteroate synthase, sulfonamides inhibit the production of dihydrofolic acid, a key intermediate in the pathway, ultimately leading to a bacteriostatic effect by halting bacterial growth and reproduction.[5][][9] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5][10]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Biosynthesis Sulfonamides Sulfonamide Drugs Sulfonamides->Dihydropteroate_Synthetase Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibitors

The sulfamoyl group is a cornerstone for the potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[11] Sulfonamide-based CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants.[10][11][12] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.[11] This interaction blocks the enzyme's catalytic activity.[11]

Carbonic_Anhydrase_Inhibition CA_active_site Carbonic Anhydrase Active Site (with Zn²⁺) H2CO3 H₂CO₃ CA_active_site->H2CO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA_active_site Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->CA_active_site Coordination to Zn²⁺ (Inhibition)

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Diuretics

Loop diuretics, such as furosemide and bumetanide, are substituted sulfamoyl benzoic acid derivatives.[13] Their primary site of action is the thick ascending limb of the loop of Henle in the kidney, where they inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).[14] The sulfamoyl group is essential for their diuretic activity.[14][15]

Anticonvulsants

Several anticonvulsant drugs, including topiramate and zonisamide, feature a sulfamoyl or related sulfamate moiety.[6][16][17] Their mechanisms of action are often multifactorial, involving the blockade of voltage-gated sodium and calcium channels, enhancement of GABAergic neurotransmission, and inhibition of carbonic anhydrase.[6][18] The sulfamide group in some novel anticonvulsants has been shown to contribute to a broad spectrum of activity.[6][19]

Kinase Inhibitors

The sulfonamide group is also a prevalent feature in the design of kinase inhibitors for cancer therapy.[7][20][21] These compounds can target various kinases, including focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR-2), by interacting with key residues in the ATP-binding pocket.[20][22]

Structure-Activity Relationships (SAR)

The biological activity of sulfamoyl-containing compounds is highly dependent on their chemical structure.

  • Antibacterial Sulfonamides: For antibacterial activity, a free amino group (-NH₂) para to the sulfonamide group is generally essential for mimicking PABA.[23][24] Substitution on the sulfonamide nitrogen with heterocyclic rings can modulate the pharmacokinetic and pharmacodynamic properties.[23]

  • Diuretics: In loop diuretics, the presence of a sulfamoyl group at the 5-position of a benzoic acid ring is critical for activity.[15] Substitutions at the 2-, 3-, and 4-positions of the benzoic acid ring can significantly influence diuretic potency.[13][15]

  • Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrases.[25] Modifications to the aromatic or heterocyclic ring to which the sulfonamide is attached can confer isoform selectivity.[26]

  • Anticonvulsants: The SAR for anticonvulsant sulfamates is complex. For topiramate analogues, modifications to the sugar scaffold and the sulfamate group have been explored to enhance potency and duration of action.[17]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative sulfamoyl-containing compounds across different therapeutic classes.

Table 1: Carbonic Anhydrase Inhibitors

CompoundTarget IsozymeInhibition Constant (Kᵢ)Reference
AcetazolamidehCA II35 nM[11]
MethazolamidehCA II-[11]
DorzolamidehCA IILow nanomolar range[12]
BrinzolamidehCA IILow nanomolar range[12]
ZonisamidehCA II35 nM[11]
Compound 5fhCA IX61.3 nM[26]

Table 2: Kinase Inhibitors

CompoundTarget KinaseIC₅₀Reference
Sul-DPPY derivative 7eFAK<100 nM[20]
Naphthalenesulfonamide A-3MLC-kinaseKᵢ = 7.4 µM[21]

Table 3: Anticonvulsant Activity

CompoundAnimal ModelEfficacyReference
JNJ-26489112 (4)Rodent seizure modelsExcellent anticonvulsant activity[6][19]
Topiramate analogue 2Maximal electroshock seizure (MES) test (mice)Potent anticonvulsant activity[17]

Table 4: Antibacterial Activity

CompoundBacterial StrainMICReference
Sulfamoyl carboxamide 5hStaphylococcus aureus0.3 mg/mL[27]
Sulfamoyl carboxamide 5hEscherichia coli0.5 mg/mL[27]
Sulfonylpiperidine 11Gram-positive bacteriaExcellent MICs[28]

Experimental Protocols

General Synthesis of Sulfonamides

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][29]

Workflow for Synthesis and Evaluation of Sulfamoyl-Containing Compounds

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Sulfonyl Chloride, Amine) Reaction Reaction (e.g., S-N Coupling) Start->Reaction Workup Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Workup Characterization Characterization (NMR, MS, etc.) Workup->Characterization In_vitro In vitro Assays (e.g., Enzyme Inhibition, MIC) Characterization->In_vitro In_vivo In vivo Studies (e.g., Animal Models of Disease) In_vitro->In_vivo Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) In_vivo->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of sulfamoyl-containing compounds.

Detailed Protocol: Synthesis of a Primary Sulfonamide

  • Reaction Setup: A solution of the desired sulfonyl chloride in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: The flask is cooled in an ice bath (0 °C). An excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise to the stirred solution of the sulfonyl chloride.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure primary sulfonamide.[30]

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[27]

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase isoforms.

  • Reagents and Buffers: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare a buffer solution (e.g., Tris-HCl) at the appropriate pH. The substrate, 4-nitrophenyl acetate (p-NPA), is also prepared as a stock solution.

  • Enzyme Preparation: A solution of the purified carbonic anhydrase isozyme is prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • The plate is incubated for a specific period at a controlled temperature to allow for inhibitor-enzyme binding.

    • The reaction is initiated by adding the substrate (p-NPA) to each well.

    • The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be determined from the IC₅₀ values using the Cheng-Prusoff equation.[26]

Conclusion

The sulfamoyl group continues to be a cornerstone of modern medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the development of a broad spectrum of clinically important drugs. A thorough understanding of its physicochemical properties, mechanisms of action, and structure-activity relationships is paramount for the rational design of novel and more effective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of new sulfamoyl-containing drug candidates, paving the way for future innovations in drug discovery.

References

Computational Insights into the Binding of Methyl 4-sulfamoylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational and experimental studies surrounding the binding of Methyl 4-sulfamoylbenzoate and its closely related analogs. While direct comprehensive computational studies on this compound are limited, it has been utilized as a reference ligand in molecular docking studies against the SARS-CoV-2 main protease.[1][2] A significant body of research on structurally similar compounds, particularly methyl 5-sulfamoyl-benzoate derivatives, provides a robust framework for understanding the potential binding mechanisms and inhibitory activities of this class of molecules, especially as inhibitors of carbonic anhydrases.

Postulated Inhibitory Mechanism of Sulfonamides

The primary mechanism of action for sulfonamide-based inhibitors against carbonic anhydrases involves the coordination of the sulfonamide group to the Zn2+ ion located in the enzyme's active site.[3] In this process, the deprotonated sulfonamide's nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, which consequently disrupts the catalytic hydration of carbon dioxide.[3] The binding affinity and selectivity of these inhibitors are further refined by interactions between the inhibitor's molecular scaffold and the amino acid residues that line the active site cavity.[3]

Postulated Binding of a Sulfonamide Inhibitor Inhibitor Sulfonamide Inhibitor (-SO2NH2) ActiveSite Carbonic Anhydrase Active Site Inhibitor->ActiveSite Enters Zn_Ion Zn2+ Ion Inhibitor->Zn_Ion Binds to Water Zinc-bound Water/Hydroxide Inhibitor->Water Displaces ActiveSite->Zn_Ion Contains Zn_Ion->Water Coordinates Disruption Disruption of Catalytic Cycle Zn_Ion->Disruption Leads to Inhibition Enzyme Inhibition Disruption->Inhibition

Caption: Postulated binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Comparative Analysis of Methyl 5-sulfamoyl-benzoate Derivatives as Carbonic Anhydrase Inhibitors

Due to the limited direct experimental data for "this compound," a comparative analysis of closely related methyl 5-sulfamoyl-benzoate derivatives is presented. These analogs, which share the core methyl benzoate and sulfonamide features, have been extensively studied for their inhibitory activity against all twelve catalytically active human carbonic anhydrase isoforms.[3][4] The data, adapted from a comprehensive study by Zakšauskas et al. (2021), underscores the significant impact of substitutions on the benzene ring on both binding affinity (Kd) and isoform selectivity.[3][4]

CompoundCA I (Kd, nM)CA II (Kd, nM)CA III (Kd, nM)CA IV (Kd, nM)CA VA (Kd, nM)CA VB (Kd, nM)CA VI (Kd, nM)CA VII (Kd, nM)CA IX (Kd, nM)CA XII (Kd, nM)CA XIII (Kd, nM)CA XIV (Kd, nM)
4b 10015>10000810010150.12 51010
3b 5010>1000055050.520.2 255

Note: Data for select compounds from the study are presented to highlight high-affinity binding to CAIX. For a comprehensive list of all tested compounds and their binding affinities, please refer to the original publication by Zakšauskas et al. (2021).

Experimental Protocols

The determination of binding affinities for the methyl 5-sulfamoyl-benzoate derivatives involved the use of a fluorescent thermal shift assay (FTSA). This biophysical technique measures the thermal stability of a protein, which typically increases upon ligand binding.

Fluorescent Thermal Shift Assay (FTSA)

The FTSA is employed to determine the dissociation constants (Kd) of the inhibitors for the various carbonic anhydrase isoforms.

Fluorescent Thermal Shift Assay Workflow Start Start Prepare Prepare Protein and Inhibitor Solutions Start->Prepare Mix Mix Protein, Inhibitor, and Fluorescent Dye Prepare->Mix Heat Apply Thermal Gradient (e.g., 25-95 °C) Mix->Heat Measure Measure Fluorescence Intensity Heat->Measure Analyze Analyze Melting Curves to Determine Tm Measure->Analyze Calculate Calculate Kd from Tm Shifts Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for determining binding affinity using the Fluorescent Thermal Shift Assay.

Molecular Docking of this compound

In the context of SARS-CoV-2, this compound was used as a reference ligand for molecular docking studies to investigate the binding modes of newly synthesized derivatives.[2] The accuracy of the docking protocol was validated by re-docking this compound into the active site of the main protease, which resulted in a root-mean-square deviation (RMSD) of 0.84 Å between the docked and co-crystallized poses, confirming the validity of the docking protocol.[1][2]

The docking studies of various synthesized compounds, compared against this compound, revealed that several derivatives exhibited better glide scores, indicating potentially stronger binding affinities.[2] The interactions within the active site were attributed to a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.[2]

Synthesis of Methyl 5-sulfamoyl-benzoate Derivatives

The synthesis of the studied methyl 5-sulfamoyl-benzoate derivatives was achieved through nucleophilic aromatic substitution reactions. For instance, starting from methyl 2,4-dihalo-5-sulfamoyl-benzoates, various substituents were introduced at the 2- and 4-positions of the benzene ring.[4][5] The reactions were typically performed in dimethyl sulfoxide (DMSO) with triethylamine at elevated temperatures.[4][5] The conversion yield, product ratio, and structural identification were determined using NMR and HPLC/UV/MS techniques.[4][5]

Conclusion

While computational studies directly focused on this compound are not extensively available, its use as a reference ligand in docking studies highlights its relevance in computational drug design. Furthermore, the comprehensive research on its structural isomers, the methyl 5-sulfamoyl-benzoates, provides valuable insights into the structure-activity relationships of this class of compounds as potent carbonic anhydrase inhibitors. The high affinity and selectivity of certain derivatives for the tumor-associated carbonic anhydrase IX underscore their potential for further development as anticancer therapeutics.[4][6][7][8] The detailed experimental protocols, particularly the use of the fluorescent thermal shift assay, provide a solid foundation for the continued exploration and optimization of these and similar sulfonamide-based inhibitors.

References

Unlocking New Biological Targets: A Technical Guide to Developing Novel Chemical Probes with Methyl 4-Sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfamoylbenzoate and its structural analogs represent a privileged scaffold in medicinal chemistry, most notably as inhibitors of carbonic anhydrases (CAs), enzymes implicated in a range of physiological and pathological processes including cancer.[1][2] The inherent bioactivity of the sulfamoylbenzoate core makes it an attractive starting point for the development of novel chemical probes aimed at identifying new biological targets, elucidating complex signaling pathways, and accelerating drug discovery efforts. This in-depth technical guide provides a comprehensive overview of the design, synthesis, and application of chemical probes derived from this compound for target identification and validation.

Core Scaffold: this compound

This compound is a small molecule featuring a sulfonamide functional group, a key pharmacophore known for its ability to interact with metalloenzymes.[1] Its derivatives have been extensively explored as inhibitors of various CA isoforms, with some exhibiting high affinity and selectivity, particularly for the tumor-associated CAIX.[1][2] This established interaction provides a solid foundation for designing chemical probes to explore the broader biological roles of these enzymes and to discover novel off-target interactions that could lead to new therapeutic opportunities.

Design and Synthesis of this compound-Based Chemical Probes

The development of effective chemical probes from a starting scaffold like this compound requires the strategic incorporation of two key functionalities: a reactive group for covalent target engagement and a reporter handle for detection and enrichment.

1. Photoaffinity Labeling Probes:

Photoaffinity labeling is a powerful technique for identifying direct binding partners of a small molecule in a complex biological system. This approach involves modifying the this compound scaffold to include a photoreactive group, such as a diazirine, benzophenone, or aryl azide. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.

A generalized workflow for synthesizing a photoaffinity probe from a this compound derivative is as follows:

G cluster_synthesis Synthesis of Photoaffinity Probe Start This compound Derivative Step1 Introduce Linker Arm Start->Step1 Step2 Couple Photoreactive Group (e.g., Diazirine) Step1->Step2 Step3 Couple Reporter Handle (e.g., Alkyne for Click Chemistry) Step2->Step3 Final_Probe Final Photoaffinity Probe Step3->Final_Probe

Caption: Synthetic workflow for a this compound-based photoaffinity probe.

2. Activity-Based Protein Profiling (ABPP) Probes:

ABPP probes are designed to covalently label the active sites of enzymes in a mechanism-dependent manner. For targets of this compound, which often include enzymes, an ABPP probe could be designed by incorporating a latent electrophile that becomes activated upon binding to the target's active site. A reporter tag, such as an alkyne or azide for click chemistry, is also included for subsequent detection.

Experimental Protocols

Protocol 1: Synthesis of a Diazirine-Containing Photoaffinity Probe

This protocol describes a representative synthesis of a photoaffinity probe derived from a functionalized this compound.

Materials:

  • Methyl 2-amino-4-sulfamoylbenzoate

  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Propargylamine

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Amide Coupling: To a solution of Methyl 2-amino-4-sulfamoylbenzoate (1.0 eq) in DMF, add 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the intermediate product.

  • Click Handle Incorporation: Dissolve the purified intermediate in DCM and add propargylamine (1.5 eq) and a suitable coupling reagent. Stir at room temperature for 4 hours.

  • Final Purification: Concentrate the reaction mixture and purify by column chromatography to yield the final photoaffinity probe.

Protocol 2: In-situ Target Profiling using the Photoaffinity Probe

This protocol outlines the general steps for identifying the protein targets of the synthesized probe in a cellular context.

Materials:

  • Synthesized photoaffinity probe

  • Cultured cells of interest (e.g., a cancer cell line overexpressing CAIX)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV lamp (365 nm)

  • Click chemistry reagents (e.g., Azide-PEG3-Biotin, copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Incubation: Treat live cells with the photoaffinity probe at various concentrations and for different durations to determine optimal labeling conditions.

  • Photo-crosslinking: Irradiate the cells with UV light (365 nm) for a specified time to induce covalent crosslinking of the probe to its target proteins.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Click Chemistry: To the cell lysate, add the click chemistry reagents, including the biotin-azide tag. Allow the reaction to proceed to attach the biotin handle to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • Elution and Analysis: Elute the captured proteins from the beads and separate them by SDS-PAGE. Visualize the proteins by silver staining or Western blotting.

  • Mass Spectrometry: Excise the protein bands of interest from the gel and subject them to in-gel digestion followed by LC-MS/MS analysis to identify the proteins.

G cluster_workflow Target Identification Workflow Cell_Treatment Treat Cells with Photoaffinity Probe UV_Irradiation UV Crosslinking Cell_Treatment->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry with Biotin-Azide Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Analysis SDS-PAGE & Mass Spectrometry Enrichment->Analysis Target_ID Target Protein Identification Analysis->Target_ID

Caption: Experimental workflow for photoaffinity-based target identification.

Quantitative Data Presentation

The efficacy of newly developed chemical probes should be rigorously quantified. The following table provides a template for summarizing key quantitative data for a hypothetical this compound-derived probe.

ParameterProbe AProbe B (Control)
Binding Affinity (Kd) to CAIX 50 nM> 10 µM
Cell Permeability (Papp) 5 x 10⁻⁶ cm/s4.5 x 10⁻⁶ cm/s
Photolabeling Efficiency 15%< 1%
IC50 in Cell Viability Assay 1 µM> 50 µM

Signaling Pathway Analysis

A primary application of these novel probes is the elucidation of signaling pathways. As derivatives of this compound are known to target CAIX, a key regulator of tumor pH, probes based on this scaffold can be used to investigate the downstream consequences of CAIX inhibition.

Inhibition of CAIX is known to disrupt the pH balance in the tumor microenvironment, which can impact several signaling pathways crucial for cancer cell survival and proliferation.[3] A potential signaling network affected by a this compound-based probe targeting CAIX is depicted below.

G cluster_pathway Signaling Pathway Modulated by CAIX Inhibition Probe This compound Probe CAIX Carbonic Anhydrase IX Probe->CAIX Inhibition pH_Regulation Extracellular Acidification CAIX->pH_Regulation Maintains PI3K_Akt PI3K/Akt Pathway pH_Regulation->PI3K_Akt Activates HIF1a HIF-1α Stabilization pH_Regulation->HIF1a Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Metastasis Invasion & Metastasis HIF1a->Metastasis

Caption: Potential signaling cascade affected by a CAIX-targeting chemical probe.

Conclusion

This compound provides a versatile and promising starting point for the development of novel chemical probes. By integrating photoreactive groups and reporter handles, researchers can create powerful tools for target identification, validation, and the dissection of complex biological pathways. The methodologies and data presentation formats outlined in this guide offer a robust framework for advancing our understanding of the molecular targets of sulfamoylbenzoate derivatives and for accelerating the discovery of new therapeutic strategies.

References

Methodological & Application

Synthesis of Methyl 4-sulfamoylbenzoate from Methyl p-Toluate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-sulfamoylbenzoate, a key building block in medicinal chemistry, starting from the readily available precursor, methyl p-toluate. The described two-step synthesis involves an initial electrophilic chlorosulfonation of the aromatic ring followed by amidation to yield the desired sulfonamide. This protocol is designed for laboratory-scale synthesis and provides detailed methodologies, quantitative data, and visual representations of the process to aid researchers in the successful preparation of this valuable compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound from methyl p-toluate proceeds through two primary chemical transformations:

  • Chlorosulfonation: Methyl p-toluate is treated with chlorosulfonic acid in an electrophilic aromatic substitution reaction. The electron-donating methyl group and the electron-withdrawing, meta-directing methyl ester group on the aromatic ring direct the incoming chlorosulfonyl group primarily to the position ortho to the methyl group and meta to the ester, which is the 4-position. This step yields the key intermediate, methyl 4-(chlorosulfonyl)benzoate.

  • Amidation: The resulting methyl 4-(chlorosulfonyl)benzoate is then reacted with an ammonia source, such as aqueous ammonia. The highly reactive sulfonyl chloride group undergoes nucleophilic substitution with ammonia to form the stable sulfonamide, yielding the final product, this compound.[1]

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Methyl p-ToluateC₉H₁₀O₂150.17White solid99-75-2
Methyl 4-(chlorosulfonyl)benzoateC₈H₇ClO₄S234.66Not specified69812-51-7
This compoundC₈H₉NO₄S215.23Solid22808-73-7

Table 2: Expected Yields and Purity

Reaction StepProductTheoretical YieldExpected Actual YieldPurity
ChlorosulfonationMethyl 4-(chlorosulfonyl)benzoateBased on starting methyl p-toluate70-80%>95% after purification
AmidationThis compoundBased on starting methyl 4-(chlorosulfonyl)benzoate85-95%>98% after recrystallization

III. Experimental Protocols

A. Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

This procedure details the chlorosulfonation of methyl p-toluate.

Materials and Reagents:

  • Methyl p-toluate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser with a gas outlet connected to a gas trap (for HCl vapors)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve methyl p-toluate (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(chlorosulfonyl)benzoate.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like a hexane/ethyl acetate mixture.

B. Step 2: Synthesis of this compound

This procedure describes the amidation of methyl 4-(chlorosulfonyl)benzoate.

Materials and Reagents:

  • Methyl 4-(chlorosulfonyl)benzoate

  • Aqueous ammonia (28-30%)

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • pH paper

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the crude or purified methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add an excess of cold aqueous ammonia (5-10 equivalents) dropwise, maintaining the temperature below 10 °C. A white precipitate should form.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product fully.

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid to neutralize any remaining ammonia.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white solid.

  • Dry the purified product in a vacuum oven.

IV. Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

Reaction_Scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start Methyl p-Toluate intermediate Methyl 4-(chlorosulfonyl)benzoate start->intermediate 1. ClSO3H DCM, 0°C to rt product This compound intermediate->product 2. NH3(aq) Acetone, 0°C to rt Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation a Dissolve Methyl p-Toluate in DCM b Cool to 0-5°C a->b c Add Chlorosulfonic Acid Dropwise b->c d Reaction Stirring c->d e Work-up and Extraction d->e f Isolation of Intermediate e->f g Dissolve Intermediate in Acetone f->g Proceed to Amidation h Cool to 0-5°C g->h i Add Aqueous Ammonia h->i j Reaction Stirring i->j k Precipitation and Filtration j->k l Recrystallization and Drying k->l

References

Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 4-sulfamoylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The presence of the sulfonamide functional group makes it a valuable building block in medicinal chemistry.

Physicochemical Data

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization of the synthesized product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₉NO₄S215.23181-182Solid
Data compiled from publicly available chemical databases.[1]

Experimental Protocol: Fischer Esterification of 4-Sulfamoylbenzoic Acid

This protocol outlines the synthesis of this compound via the Fischer esterification of 4-sulfamoylbenzoic acid using methanol in the presence of an acid catalyst. This method is a common and reliable approach for the preparation of esters.

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated Sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol. Methanol serves as both a reactant and a solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.[2]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery of the product.[2]

  • Work-up - Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final, pure product.[2]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 4-Sulfamoylbenzoic Acid in Methanol catalyst Add Catalytic H₂SO₄ start->catalyst reflux Reflux for several hours catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: A generalized workflow for the synthesis of this compound.[2]

References

Application Notes and Protocols for Utilizing Methyl 4-sulfamoylbenzoate in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfamoylbenzoate is a small molecule of significant interest within the field of medicinal chemistry. As a member of the benzenesulfonamide class of compounds, it possesses a structural motif found in numerous clinically approved drugs and investigational agents. The defining feature of this class, the sulfonamide group, is a well-established pharmacophore known for its ability to interact with a variety of biological targets, particularly metalloenzymes like carbonic anhydrases (CAs).[1] Given the proven success of benzenesulfonamides as enzyme inhibitors, this compound is a prime candidate for inclusion in drug discovery screening libraries aimed at identifying novel modulators of therapeutically relevant targets.

This document provides comprehensive application notes and detailed experimental protocols for the use of this compound in drug discovery screening campaigns, with a specific focus on its potential as an inhibitor of carbonic anhydrases.

Application Notes: Targeting Carbonic Anhydrase

The primary sulfonamide group (R-SO₂NH₂) is a hallmark of a major class of carbonic anhydrase inhibitors (CAIs).[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] These enzymes play crucial roles in a multitude of physiological processes. Consequently, their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.[2][3][4]

Notably, Carbonic Anhydrase IX (CAIX) is overexpressed in a variety of solid tumors, where it contributes to the acidification of the tumor microenvironment. This acidic milieu promotes cancer cell survival, proliferation, and metastasis, making CAIX a validated target for the development of anticancer drugs.[1] Derivatives of methyl sulfamoylbenzoate have demonstrated both high affinity and selectivity for CAIX, underscoring the potential of this compound as a valuable scaffold for anticancer agent discovery.[1]

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes representative data for a closely related derivative, Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate (compound 4b from a referenced study) , to illustrate the potential potency and selectivity for CAIX.[5]

CompoundTargetAssay TypeKd (nM)Selectivity vs. other CAs
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate (4b)CAIXFluorescent Thermal Shift Assay0.12>100-fold

This data is presented as a representative example of the potential of the methyl sulfamoylbenzoate scaffold. Actual values for this compound must be determined experimentally.

Experimental Protocols

High-Throughput Screening (HTS) for Carbonic Anhydrase Inhibitors

This protocol outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of carbonic anhydrase, adaptable for this compound.[3][4][6][7]

1. Assay Principle:

The assay utilizes the esterase activity of carbonic anhydrase on a substrate that releases a chromogenic product upon cleavage.[3][4] The absorbance of this product is measured spectrophotometrically. In the presence of an inhibitor, the enzymatic activity of CA is reduced, leading to a decrease in absorbance.[3][4]

2. Materials and Reagents:

  • 96-well or 384-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader

  • Recombinant human Carbonic Anhydrase (e.g., CAII or CAIX)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • This compound (and other test compounds) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Acetazolamide)[3]

  • DMSO (as vehicle control)

3. Experimental Procedure:

  • Compound Plating: Dispense test compounds, including this compound, positive controls, and vehicle controls (DMSO) into the microplate wells. A typical final assay concentration for screening is 10 µM.[6]

  • Enzyme Preparation and Addition: Dilute the CA enzyme to the desired concentration in cold CA Assay Buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition: Add the CA substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. The percentage of inhibition for each compound is determined by comparing the reaction rate in the presence of the compound to the vehicle control.

4. Data Interpretation:

A successful "hit" is a compound that demonstrates a statistically significant reduction in enzyme activity. The Z'-factor, a statistical measure of assay quality, should be consistently above 0.5 for a reliable screen.[6][7] Hits are then subjected to further validation, including dose-response studies to determine the IC50 value.

Visualizations

Signaling Pathway

CAIX_in_Tumor_Microenvironment cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) CO2 CO2 CAIX CAIX CO2->CAIX H2O H2O H2O->CAIX H_ion H+ CAIX->H_ion HCO3 HCO3- CAIX->HCO3 MCT MCT H_ion->MCT pHe Extracellular pH (acidified) MCT->pHe H+ efflux pHi Intracellular pH (maintained) pH Regulation Metastasis Invasion & Metastasis pHe->Metastasis Apoptosis_Resistance Apoptosis Resistance pHe->Apoptosis_Resistance Inhibitor This compound Inhibitor->CAIX

Caption: Role of CAIX in the tumor microenvironment and the inhibitory action of this compound.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (incl. This compound) Assay_Plate Dispense Compounds & Controls to Microplate Compound_Library->Assay_Plate Controls Controls (Positive & Vehicle) Controls->Assay_Plate Add_Enzyme Add Carbonic Anhydrase Assay_Plate->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Read_Plate Kinetic Absorbance Reading Add_Substrate->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis Hit_Identification Identify 'Hits' (Z' > 0.5) Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: A generalized workflow for high-throughput screening of this compound.

Logical Relationship

Logical_Relationship cluster_compound Compound Properties cluster_target Biological Target & Action cluster_application Therapeutic Application M4SB This compound Sulfonamide Sulfonamide Moiety M4SB->Sulfonamide contains Benzoate Benzoate Moiety M4SB->Benzoate contains Zinc_Binding Binding to Zinc Ion in Active Site Sulfonamide->Zinc_Binding enables CA Carbonic Anhydrase (CA) CA->Zinc_Binding has active site with Inhibition Enzyme Inhibition Zinc_Binding->Inhibition leads to Therapeutic_Potential Therapeutic Potential Inhibition->Therapeutic_Potential provides Anticancer Anticancer Therapeutic_Potential->Anticancer Anti_Glaucoma Anti-Glaucoma Therapeutic_Potential->Anti_Glaucoma Other_Indications Other Indications Therapeutic_Potential->Other_Indications

Caption: Logical flow from chemical structure of this compound to its therapeutic potential.

References

Application Notes and Protocols: High-Throughput Screening of Sulfamoylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoylbenzoate derivatives are a versatile class of compounds recognized for their significant therapeutic potential, primarily as enzyme inhibitors.[1] The core structure, featuring a benzoic acid and a sulfonamide group, provides a critical scaffold for designing potent and selective inhibitors for a range of enzyme targets.[1] Modifications to this scaffold allow for the fine-tuning of pharmacological properties to target specific enzymes involved in various diseases, including cancer, glaucoma, and inflammation.[1][2] This document offers detailed protocols for the high-throughput screening (HTS) of sulfamoylbenzoate derivatives, supported by quantitative data and workflow diagrams, to facilitate the discovery of novel therapeutic agents.

Target: Carbonic Anhydrases

A primary target for sulfamoylbenzoate derivatives is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various isoforms of CA are involved in physiological processes, and their dysregulation is implicated in several pathologies. For instance, CA II and IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma drugs.[2] Tumor-associated isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, presenting targets for anticancer therapies.[4][5]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory action of sulfamoylbenzoate derivatives against carbonic anhydrases stems from the coordination of the deprotonated sulfonamide group to the Zn²⁺ ion located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle of CO₂ hydration, thereby disrupting the enzyme's function.[6] The affinity and selectivity of these inhibitors are further influenced by interactions between the inhibitor's molecular scaffold and the amino acid residues within the active site cavity.[6]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfamoylbenzoate Inhibitor cluster_2 Inhibited Enzyme Complex Zn_ion Zn²⁺ Inhibited_Zn Zn²⁺ H2O H₂O H2O->Zn_ion bound Displaced_H2O H₂O Inhibitor R-SO₂NH⁻ Inhibitor->Zn_ion displaces H₂O and binds Catalysis_Blocked Catalytic Cycle Disrupted Inhibited_Zn->Catalysis_Blocked Bound_Inhibitor R-SO₂NH⁻ Bound_Inhibitor->Inhibited_Zn bound

Caption: Mechanism of Carbonic Anhydrase Inhibition.

High-Throughput Screening (HTS) Workflow

High-throughput screening enables the rapid testing of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[7][8] For sulfamoylbenzoate derivatives, a typical HTS campaign against an enzyme like carbonic anhydrase would involve a fluorescence-based assay in a microtiter plate format.[7][9]

cluster_workflow HTS Workflow A Library Preparation (Sulfamoylbenzoate Derivatives) B Assay Miniaturization (384-well plates) A->B C Reagent Dispensing (Enzyme, Substrate, Compounds) B->C D Incubation C->D E Signal Detection (Fluorescence Reader) D->E F Data Analysis (Hit Identification) E->F G Hit Confirmation & Validation F->G H Dose-Response & IC₅₀ Determination G->H

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: High-Throughput Screening for Carbonic Anhydrase II (hCA II) Inhibitors

This protocol describes a primary HTS assay to identify inhibitors of human carbonic anhydrase II (hCA II) from a library of sulfamoylbenzoate derivatives. The assay is based on the CA-catalyzed hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (substrate)[3]

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)[4]

  • Sulfamoylbenzoate derivative library dissolved in DMSO

  • Acetazolamide (positive control)

  • DMSO (negative control)

  • 384-well black, clear-bottom microtiter plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each sulfamoylbenzoate derivative from the library stock plates into the wells of a 384-well assay plate. Also, dispense positive control (Acetazolamide) and negative control (DMSO) into designated wells.

  • Enzyme Addition: Add 10 µL of hCA II solution (e.g., 0.5 U/well in Tris-sulfate buffer) to all wells of the assay plate.[4]

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 15 minutes to allow for compound-enzyme interaction.[4]

  • Reaction Initiation: Add 10 µL of the substrate, 4-nitrophenyl acetate, to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the rate of hydrolysis by monitoring the increase in absorbance or fluorescence of the product (p-nitrophenol) over a period of 10-20 minutes at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as "hits."

Protocol 2: IC₅₀ Determination for Hit Compounds

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine their half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Serial Dilution: Prepare a series of dilutions (e.g., 8-point, 3-fold dilutions) for each hit compound in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well assay plate.

  • Assay Performance: Repeat steps 2-5 from Protocol 1.

  • Data Analysis: For each compound, plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the inhibitory activity (Kᵢ or IC₅₀ values in nM) of selected sulfamoylbenzoate derivatives against various human (h) carbonic anhydrase isoforms. Lower values indicate higher potency.

Table 1: Inhibitory Activity of Benzamide-4-Sulfonamides against hCA Isoforms [3]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Derivative A 3348.94.515.4
Derivative B 5.30.60.5425.4

Data adapted from a study on benzamides incorporating 4-sulfamoyl moieties.[3]

Table 2: Inhibitory Activity of 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters against hCA Isoforms [5]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 4 >1000026341.3215
Derivative 7 12511.28.810.5
Derivative 8 21125.13.214.1
Derivative 11 98511410.715.8
Derivative 16 10210.13.447.5

Data from a study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid.[5]

Table 3: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against h-NTPDases [10]

Compoundh-NTPDase1 (IC₅₀, µM)h-NTPDase3 (IC₅₀, µM)h-NTPDase8 (IC₅₀, µM)
Derivative 2a -1.32 ± 0.06-
Derivative 3i 2.88 ± 0.13--

Note: While the primary focus is on CAs, sulfamoylbenzoates also show activity against other enzymes like h-NTPDases.[10]

Conclusion

The protocols and data presented provide a comprehensive framework for the high-throughput screening and evaluation of sulfamoylbenzoate derivatives as enzyme inhibitors. The adaptability of the core scaffold makes this class of compounds a rich source for the discovery of novel drug candidates targeting a variety of enzymes. The provided HTS workflow and specific protocols for carbonic anhydrase inhibition assays offer a robust starting point for identifying potent and selective inhibitors for further therapeutic development.

References

Application Notes and Protocols: X-ray Crystallography of Proteins in Complex with Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural determination of proteins, particularly human Carbonic Anhydrases (CAs), in complex with Methyl 4-sulfamoylbenzoate and its derivatives. This guide is intended to assist researchers in the fields of structural biology, medicinal chemistry, and drug development in elucidating the binding modes of sulfonamide inhibitors, a critical class of drugs targeting CAs.

Introduction

This compound and its analogs are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and cancer. Specifically, tumor-associated isoforms like CA IX are overexpressed in various solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell invasion and metastasis.[1][2]

X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between inhibitors and their protein targets at an atomic level.[3] This information is vital for structure-based drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This document outlines the necessary data and protocols for the successful crystallization and structure determination of CA-inhibitor complexes.

Data Presentation

While specific crystallographic data for a protein in complex with the exact molecule this compound is not publicly available, data for closely related derivatives in complex with human Carbonic Anhydrase II (hCA II) provide valuable insights into the expected structural interactions.

Crystallographic Data for hCA II in Complex with this compound Derivatives
PDB IDLigandResolution (Å)R-workR-freeSpace GroupUnit Cell Dimensions (Å)
9FPQ Methyl 4-(benzylsulfanyl)-3-sulfamoylbenzoate1.250.1500.171P 21 21 21a=46.9, b=57.9, c=89.6
9FPT Methyl 4-chloro-3-sulfamoylbenzoate1.180.1490.176P 21 21 21a=46.9, b=57.9, c=89.5
Binding Affinities of Methyl 5-sulfamoyl-benzoate Analogs

The following table, adapted from Zakšauskas et al. (2021), presents the dissociation constants (Kd) of various methyl 5-sulfamoyl-benzoate derivatives against a panel of human carbonic anhydrase isoforms.[4][5] This data highlights the impact of substitutions on the benzene ring on binding affinity and isoform selectivity.

Compound IDSubstituentshCA I (nM)hCA II (nM)hCA IV (nM)hCA VA (nM)hCA VB (nM)hCA VI (nM)hCA VII (nM)hCA IX (nM)hCA XII (nM)hCA XIII (nM)hCA XIV (nM)
4b 2-Br, 4-S(CH₂)₂CH₃150121101300180111.80.12 4.61.6130
3b 2-Cl, 4-S(CH₂)₂CH₃130121201200150101.70.16 4.51.5120
7b 2-Cl, 4-SO₂(CH₂)₂CH₃8500130>10000>100001500110120.32 2.9121200
8b 2-Br, 4-SO₂(CH₂)₂CH₃9000140>10000>100001400120130.35 3.1131300

Experimental Protocols

This section provides a detailed methodology for the expression, purification, and crystallization of a protein-Methyl 4-sulfamoylbenzoate complex, followed by X-ray diffraction data collection. The protocol is based on established methods for carbonic anhydrases.

Protein Expression and Purification (Human Carbonic Anhydrase)
  • Gene Expression : The gene encoding the desired human carbonic anhydrase isoform is cloned into a suitable expression vector (e.g., pET vector) with an N- or C-terminal polyhistidine tag. The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture : A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth.

  • Protein Induction : The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for a further 12-18 hours to enhance soluble protein expression.

  • Cell Lysis : Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization on ice.

  • Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing the pure protein are pooled.

  • Protein Concentration and Quality Control : The purified protein is concentrated to a final concentration of 10-20 mg/mL using a centrifugal filter unit. Protein purity is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Co-crystallization
  • Complex Formation : The purified protein is incubated with a 5- to 10-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening : The protein-ligand complex is subjected to high-throughput crystallization screening using commercial screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Hanging Drop: A 1-2 µL drop of the protein-ligand complex is mixed with an equal volume of the reservoir solution on a siliconized coverslip. The coverslip is then inverted and sealed over the reservoir well.

    • Sitting Drop: A similar mixture is placed in a drop post that is separated from the main reservoir.

  • Crystal Growth : Crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth over several days to weeks.

X-ray Diffraction Data Collection
  • Crystal Harvesting : Once suitable crystals have grown, they are carefully harvested from the drop using a cryo-loop.

  • Cryo-protection : The crystal is briefly soaked in a cryoprotectant solution, which is typically the reservoir solution supplemented with a cryoprotectant such as glycerol, ethylene glycol, or PEG 400 (15-30% v/v), to prevent ice formation during freezing.

  • Flash Cooling : The crystal in the cryo-loop is flash-cooled by plunging it into liquid nitrogen.

  • Data Collection : The frozen crystal is mounted on a goniometer in a cryo-stream on an X-ray diffractometer (either an in-house source or a synchrotron beamline). A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.

  • Data Processing : The collected diffraction images are processed using software packages like XDS or MOSFLM to integrate the reflection intensities, and the data is scaled and merged using programs like SCALA or AIMLESS.

Visualizations

Signaling Pathway: CA IX in Tumor Microenvironment Acidification

CAIX_Pathway cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate H_in H+ Pyruvate->H_in MCT MCT Lactate->MCT H_in->MCT CO2_in CO₂ H2CO3_in H₂CO₃ CO2_in->H2CO3_in CO2_out CO₂ CO2_in->CO2_out Diffusion H2CO3_in->H_in CAII HCO3_in HCO₃⁻ H2CO3_in->HCO3_in CAII HCO3_in->H_in Neutralization CAII CAII CAIX CA IX CO2_out->CAIX H2O H₂O H2O->CAIX H_out H+ Acidic Microenvironment Acidic Microenvironment H_out->Acidic Microenvironment HCO3_out HCO₃⁻ NBC NBC HCO3_out->NBC CAIX->H_out Catalysis CAIX->HCO3_out Catalysis MCT->H_out Export NBC->HCO3_in Import

Caption: Role of Carbonic Anhydrase IX in regulating tumor pH.

Experimental Workflow: X-ray Crystallography

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution Expression Gene Expression (E. coli) Purification Purification (Affinity & SEC) Expression->Purification QC Quality Control (SDS-PAGE, Conc.) Purification->QC Complex Complex Formation (Protein + Ligand) QC->Complex Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Growth Crystal Growth Screening->Growth Harvest Crystal Harvesting & Cryo-cooling Growth->Harvest Diffraction X-ray Diffraction (Synchrotron) Harvest->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phasing (Molecular Replacement) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation Final Structure (PDB) Final Structure (PDB) Validation->Final Structure (PDB)

Caption: Workflow for protein-ligand complex crystallography.

References

Application Notes and Protocols for Evaluating Methyl 4-sulfamoylbenzoate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfamoylbenzoate is a small molecule belonging to the sulfonamide class of compounds. Due to the presence of the sulfonamide functional group, it is a potential inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Of particular interest in oncology is the inhibition of tumor-associated carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is highly expressed in various solid tumors and its expression is strongly induced by hypoxia.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[4] Therefore, inhibition of CAIX is a promising therapeutic strategy in cancer.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound as a potential anti-cancer agent, focusing on its presumed mechanism of action as a CAIX inhibitor. The protocols are designed for use with cancer cell lines known to have high levels of CAIX expression, such as the triple-negative breast cancer cell line MDA-MB-231, the colorectal adenocarcinoma cell line HT-29, and the cervical cancer cell line HeLa.[5][6][7]

Putative Mechanism of Action of this compound

As a sulfonamide, this compound is predicted to bind to the zinc ion in the active site of carbonic anhydrase IX, thereby inhibiting its enzymatic activity. This inhibition is expected to disrupt pH regulation within and around the cancer cells, leading to intracellular acidification and a less acidic extracellular environment. This can, in turn, induce apoptosis, inhibit cell proliferation, and potentially reduce the invasive capacity of cancer cells.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral) CO2_ext CO₂ CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ H_int H⁺ H_ext->H_int pH Gradient Disruption HCO3_ext HCO₃⁻ HCO3_int HCO₃⁻ HCO3_ext->HCO3_int CAIX->H_ext Catalysis CAIX->HCO3_ext Apoptosis Apoptosis H_int->Apoptosis Proliferation Cell Proliferation H_int->Proliferation Inhibition Methyl_4_sulfamoylbenzoate This compound Inhibition Inhibition Methyl_4_sulfamoylbenzoate->Inhibition Inhibition->CAIX

Caption: Putative mechanism of action of this compound via inhibition of CAIX.

Data Presentation

The following tables summarize the expected outcomes from the cell-based assays when evaluating this compound. The IC50 values provided are representative of structurally related sulfonamide-based carbonic anhydrase inhibitors and should be experimentally determined for this compound.

Table 1: Cytotoxicity of this compound in CAIX-Expressing Cancer Cell Lines

Cell LineHistotypeIC50 (µM) - 72h
MDA-MB-231Triple-Negative Breast CancerTo be determined
HT-29Colorectal AdenocarcinomaTo be determined
HeLaCervical CancerTo be determined

Table 2: Apoptotic and Cell Cycle Effects of this compound (at IC50 concentration)

Cell LineAssayEndpointExpected Outcome
MDA-MB-231Annexin V-FITC/PIPercentage of Apoptotic Cells (Early & Late)Increase in apoptotic cell population
HT-29Propidium Iodide StainingCell Cycle DistributionPotential for G1 or G2/M phase arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • CAIX-expressing cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_72h Incubate 72h Treat_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data Apoptosis_Assay_Workflow Start Start Seed_Cells Seed cells in 6-well plate Start->Seed_Cells Treat_Compound Treat with this compound (IC50) Seed_Cells->Treat_Compound Harvest_Cells Harvest and wash cells Treat_Compound->Harvest_Cells Resuspend_Buffer Resuspend in binding buffer Harvest_Cells->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Resuspend_Buffer->Stain_AnnexinV_PI Incubate_15min Incubate 15 min in dark Stain_AnnexinV_PI->Incubate_15min Analyze_FlowCytometry Analyze by flow cytometry Incubate_15min->Analyze_FlowCytometry End End Analyze_FlowCytometry->End Cell_Cycle_Analysis_Workflow Start Start Seed_and_Treat Seed cells and treat with compound Start->Seed_and_Treat Harvest_and_Wash Harvest and wash cells with PBS Seed_and_Treat->Harvest_and_Wash Fix_in_Ethanol Fix in ice-cold 70% ethanol Harvest_and_Wash->Fix_in_Ethanol Incubate_minus20C Incubate at -20°C Fix_in_Ethanol->Incubate_minus20C Wash_out_Ethanol Wash with PBS Incubate_minus20C->Wash_out_Ethanol Stain_with_PI Stain with PI/RNase solution Wash_out_Ethanol->Stain_with_PI Incubate_30min Incubate 30 min in dark Stain_with_PI->Incubate_30min Analyze_FlowCytometry Analyze by flow cytometry Incubate_30min->Analyze_FlowCytometry End End Analyze_FlowCytometry->End

References

Application Notes and Protocols: Synthesis of Methyl 4-sulfamoylbenzoate Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides, or sulfa drugs, represent a significant class of synthetic antimicrobial agents that were the first to be used systemically, heralding the dawn of the antibiotic era.[1] The core sulfonamide functional group (-SO₂NH₂) is a key pharmacophore found in a multitude of approved drugs with a wide therapeutic scope, including antibacterial, anti-inflammatory, anticancer, diuretic, and antiviral applications.[2][3][4] Derivatives of 4-sulfamoylbenzoic acid, particularly its amides, are of considerable interest in medicinal chemistry. These compounds serve as crucial intermediates and are investigated for a range of biological activities, such as the inhibition of enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer.[5]

This document provides detailed synthetic routes, experimental protocols, and characterization data for the preparation of methyl 4-sulfamoylbenzoate amide derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Synthetic Strategies

The synthesis of this compound amide derivatives is typically approached through a multi-step sequence. The common strategy involves the initial preparation of a key intermediate, methyl 4-(chlorosulfonyl)benzoate, from a commercially available starting material. This intermediate is then converted to the primary sulfonamide, this compound. The final step involves the formation of the amide bond by coupling the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) with a diverse range of primary or secondary amines.

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Amide Derivative Synthesis start Methyl 4-aminobenzoate or Benzoic Acid Derivative sulfonyl_chloride Methyl 4-(chlorosulfonyl)benzoate start->sulfonyl_chloride Chlorosulfonation (ClSO3H) sulfonamide_ester This compound sulfonyl_chloride->sulfonamide_ester Amination (NH4OH) sulfonamide_acid 4-Sulfamoylbenzoic Acid sulfonamide_ester->sulfonamide_acid Ester Hydrolysis (e.g., LiOH, H2O) final_product This compound Amide Derivatives sulfonamide_acid->final_product Amide Coupling (EDC, HOBt or SOCl2) amines Primary/Secondary Amine (R1R2NH) amines->final_product Reactant

Figure 1: General workflow for the synthesis of this compound amide derivatives.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the key intermediates and the final amide derivatives.

Protocol 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

This protocol describes the traditional method for producing a sulfonyl chloride intermediate via chlorosulfonation of a benzoic acid derivative.[6]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl and SO₂), place methyl benzoate (1.0 eq).

  • Reaction: Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until gas evolution ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Protocol 2: Synthesis of this compound

This protocol outlines the amination of the sulfonyl chloride to form the primary sulfonamide.[6]

  • Setup: Dissolve the methyl 4-(chlorosulfonyl)benzoate (1.0 eq) from Protocol 1 in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.

  • Reaction: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add concentrated aqueous ammonia (ammonium hydroxide, ~3.0 eq) dropwise.

  • Reaction Progression: Stir the mixture vigorously at 0°C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is suspended in water, collected by filtration, washed with cold water, and dried to afford this compound.

Protocol 3: Synthesis of 4-Sulfamoylbenzoic Acid

This protocol details the hydrolysis of the methyl ester to the carboxylic acid, which is the direct precursor for amide coupling.

  • Setup: Suspend this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-sulfamoylbenzoic acid.

Protocol 4: General Protocol for Amide Synthesis (Carbodiimide Coupling)

This method utilizes a carbodiimide coupling agent for the efficient formation of the amide bond.[5][7]

  • Setup: In a dry round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and a coupling additive such as hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Work-up: Quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8] If DMF was used, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of 4-sulfamoylbenzoate amide derivatives.

Table 1: Synthesis and Characterization of Representative 4-Sulfamoylbenzoate Amide Derivatives

Derivative (Amine Used) Synthesis Method Yield (%) M.p. (°C) ¹H NMR (δ, ppm)
A: N-Cyclopropyl EDC Coupling[5] 75 195-197 8.15 (d, 2H), 7.95 (d, 2H), 7.30 (s, 2H, SO₂NH₂), 2.90 (m, 1H), 0.85 (m, 2H), 0.65 (m, 2H)
B: N-Benzyl EDC Coupling[5] 82 178-180 8.05 (d, 2H), 7.90 (d, 2H), 7.40-7.25 (m, 5H), 7.20 (s, 2H, SO₂NH₂), 4.60 (d, 2H)
C: N-(4-Methoxyphenyl) EDC Coupling[5] 69 210-212 10.2 (s, 1H, CONH), 8.10 (d, 2H), 7.95 (d, 2H), 7.65 (d, 2H), 7.25 (s, 2H, SO₂NH₂), 6.95 (d, 2H), 3.80 (s, 3H)

| D: Morpholin-4-yl | EDC Coupling[5] | 73 | 225-227 | 7.90 (d, 2H), 7.60 (d, 2H), 7.28 (s, 2H, SO₂NH₂), 3.70 (m, 4H), 3.50 (m, 4H) |

Note: Spectroscopic and physical data are representative and should be confirmed by experimental analysis.

Table 2: Inhibitory Activity of Selected Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms [5]

Compound Target IC₅₀ (μM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8 0.28 ± 0.07
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase1 2.88 ± 0.13
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase3 0.72 ± 0.11

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

Mechanism of Action: Inhibition of Folate Synthesis

A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][9] Folic acid is vital for the synthesis of nucleic acids and other key biomolecules.[9] Because sulfa drugs are structural mimics of the natural substrate, para-aminobenzoic acid (PABA), they block the pathway, leading to a bacteriostatic effect that halts bacterial growth and reproduction.[3][9] Humans are unaffected as they obtain folate from their diet.[1]

PABA p-Aminobenzoic Acid (PABA) DHP_Synthase Dihydropteroate Synthetase (DHPS) PABA->DHP_Synthase Pteridine Dihydropteridine Diphosphate Pteridine->DHP_Synthase Dihydropteroate Dihydropteroic Acid DHP_Synthase->Dihydropteroate Normal Pathway Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Sulfonamides Sulfonamides Sulfonamides->Inhibition Competitive Inhibition

Figure 2: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

References

Application Notes: In Vitro Evaluation of Methyl 4-sulfamoylbenzoate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-sulfamoylbenzoate is a chemical compound belonging to the sulfonamide class.[1] The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical step in drug discovery and development.[2] In vitro cytotoxicity assays are fundamental for screening compounds, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[2][3] These assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[2] This document provides a detailed set of protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard assays to measure cell viability, membrane integrity, and apoptosis induction.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₈H₉NO₄S[1]

  • Molecular Weight: 215.23 g/mol [1]

  • Chemical Class: Sulfonamide[1]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. The results are often presented in a tabular format for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical IC50 Values (µM) for this compound

Cell LineAssay Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 (Human Breast Cancer)MTT (Viability)125.5 ± 10.285.3 ± 7.855.1 ± 4.5
LDH (Cytotoxicity)> 200150.7 ± 12.1110.9 ± 9.3
A549 (Human Lung Cancer)MTT (Viability)140.2 ± 11.598.6 ± 8.168.4 ± 5.9
LDH (Cytotoxicity)> 200180.4 ± 15.3135.2 ± 11.8
HEK293 (Human Embryonic Kidney)MTT (Viability)> 200185.1 ± 16.5150.6 ± 13.2
LDH (Cytotoxicity)> 200> 200> 200

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Caspase-3/7 Activation by this compound (48h Treatment)

Cell LineTreatment Concentration (µM)Fold Increase in Caspase-3/7 Activity
MCF-7 0 (Vehicle Control)1.0 ± 0.1
501.8 ± 0.3
1003.5 ± 0.5
2005.2 ± 0.7
A549 0 (Vehicle Control)1.0 ± 0.1
501.5 ± 0.2
1002.9 ± 0.4
2004.1 ± 0.6

Data are presented as mean fold increase relative to vehicle control ± standard deviation.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of a novel compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Compound Treatment (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Plate Reading (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout calc Data Calculation (% Viability, % Cytotoxicity) readout->calc ic50 IC50 Determination calc->ic50

Figure 1. Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Culture human cancer cell lines (e.g., MCF-7, A549) and a non-cancer cell line (e.g., HEK293) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Stock Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[2]

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[2][6]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[2]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer, e.g., 1% Triton X-100, 45 minutes before the end of the incubation).[8][9]

  • Incubation: Incubate the plate for the desired time (24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[9]

  • Calculation: Calculate percent cytotoxicity as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[10]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[11]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[11]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10][11]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Calculation: Data is typically presented as Relative Luminescence Units (RLU) or as a fold change compared to the vehicle control.

Signaling Pathway Visualization

Cytotoxicity can be mediated through various signaling pathways. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of executioner caspases like caspase-3 and -7.[13][14]

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound (Hypothesized Stressor) bax Bax/Bak Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Caspase-9 (Initiator) casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates parp PARP Cleavage casp37->parp Cleaves dna_frag DNA Fragmentation casp37->dna_frag Induces apoptosome->casp9 Activates apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Figure 2. The intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-sulfamoylbenzoate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 4-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are its general solubility characteristics?

A1: this compound is a substituted aromatic ester. Direct experimental solubility data for this specific compound is limited in publicly available literature. However, based on its chemical structure, which includes a hydrophobic benzene ring, it is predicted to have low aqueous solubility.[1] The sulfonamide and methyl ester groups offer some polarity, but the overall molecule is expected to be more soluble in organic solvents than in water.

Q2: What are the predicted physicochemical properties of this compound?

A2: While experimental data is scarce, computational models provide insight into the properties of this compound. These predictions can help in designing solubility experiments and selecting appropriate solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol [2]
XLogP30.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Rotatable Bond Count3[2]
Exact Mass215.02522894 Da[2]

Source: PubChem CID 89847[2]

Q3: Are there any structural analogs of this compound with known solubility data?

A3: A structurally similar compound is methyl 4-((aminosulfonyl)methyl)benzoate, which has a methylene (-CH₂) group between the benzene ring and the sulfamoyl group. While still not extensively studied, its predicted properties are available and can offer some comparative insights. For example, its predicted XLogP3 is 0.8, suggesting slightly higher lipophilicity than this compound.

Troubleshooting Guide: Solubility Enhancement Strategies

If you are facing challenges with the solubility of this compound, the following strategies, commonly used for sulfonamide-containing compounds, can be employed.[1]

Issue 1: Poor Aqueous Solubility

Solution A: Co-solvency

The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO).[1][3][4]

  • General Approach: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50) to identify the optimal composition for solubilization.

Solution B: pH Adjustment/Salt Formation

The sulfonamide group is weakly acidic and can be ionized to form a more soluble salt.[1]

  • Approach: Gradually increase the pH of the aqueous solution by adding a base (e.g., sodium hydroxide) to deprotonate the sulfonamide, thereby increasing its solubility.

Solution C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming water-soluble inclusion complexes.[5][6]

  • Commonly Used Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mechanism: The hydrophobic benzene ring of this compound can be encapsulated by the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the apparent solubility of the compound.

Solution D: Solid Dispersion

Dispersing the compound in a hydrophilic carrier matrix at a solid state can enhance its wettability and dissolution rate.[1][7][8]

  • Suitable Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP).[1][8]

  • Preparation Methods: Melting method, solvent evaporation, and spray drying.[7][8]

Logical Workflow for Selecting a Solubility Enhancement Strategy

Solubility_Enhancement_Workflow Start Poorly Soluble This compound IsIonizable Is the compound ionizable? Start->IsIonizable CoSolvency Co-solvency Start->CoSolvency IsThermoStable Is the compound thermally stable? IsIonizable->IsThermoStable No pH_Adjustment pH Adjustment / Salt Formation IsIonizable->pH_Adjustment Yes Complexation Cyclodextrin Complexation IsThermoStable->Complexation Yes SolidDispersion Solid Dispersion IsThermoStable->SolidDispersion No

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, check for the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

Experimental Workflow for Solubility Determination

Solubility_Determination_Workflow Start Add excess compound to solvent Incubate Incubate with shaking (24-72h at constant T) Start->Incubate Separate Separate solid and liquid phases (Centrifugation/Filtration) Incubate->Separate Analyze Analyze supernatant for concentration (HPLC/UV-Vis) Separate->Analyze End Determine Solubility Analyze->End

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Common solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a suitable hydrophilic carrier and a common solvent in which both the compound and the carrier are soluble.[1]

  • Dissolve a specific ratio of this compound and the carrier in the common solvent.

  • Evaporate the solvent using a rotary evaporator to form a thin film.[1]

  • Dry the resulting solid film under vacuum to remove any residual solvent.[1]

  • The solid dispersion can then be collected and pulverized for further analysis.

Workflow for Solid Dispersion Preparation

Solid_Dispersion_Workflow Start Dissolve compound and carrier in a common solvent Evaporate Solvent evaporation (Rotary Evaporator) Start->Evaporate Dry Vacuum drying of the solid film Evaporate->Dry Pulverize Pulverize and sieve the solid dispersion Dry->Pulverize End Final Product Pulverize->End

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Protocol 3: Cyclodextrin Complexation

This protocol outlines a general method for preparing an inclusion complex of this compound with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Deionized water

  • Ultrasonic bath

  • Thermostatic water bath

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add an excess of this compound to the cyclodextrin solution.

  • Place the mixture in an ultrasonic bath for approximately 1 hour to facilitate complex formation.

  • Incubate the solution in a thermostatic water bath at a constant temperature (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.

  • After incubation, separate the undissolved compound by filtration or centrifugation.

  • The concentration of the dissolved complex in the supernatant can be determined by a suitable analytical method.

References

Improving the yield and purity of Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-sulfamoylbenzoate

Welcome to the technical support center for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include the Fischer esterification of 4-sulfamoylbenzoic acid and a two-step process involving the halogenation of methyl p-toluate followed by nucleophilic substitution.[1][2] Another, more traditional but hazardous method, involves the chlorosulfonation of a benzoic acid derivative followed by amination.[3]

Q2: What are the expected yield and purity for this compound synthesis?

A2: Yield and purity are highly dependent on the chosen synthetic route and optimization of reaction conditions. The synthesis via halogenation of methyl p-toluate can yield approximately 60-70%, while a route involving chlorosulfonation may offer a higher yield of around 75-85%, though it involves more hazardous reagents.[2] Purity is typically improved through recrystallization or column chromatography.

Q3: What are the most common impurities in the synthesis of this compound?

A3: Common impurities include unreacted starting materials (e.g., 4-sulfamoylbenzoic acid, methyl p-toluate), intermediates (e.g., methyl 4-(bromomethyl)benzoate), and byproducts from side reactions such as hydrolysis of the methyl ester back to the carboxylic acid.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[4] By comparing the spots of the reaction mixture with the starting materials and a pure product standard (if available), you can determine when the reaction is complete.

Troubleshooting Guides

Issue 1: Low or No Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield can stem from several factors, from inactive reagents to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Recommendations:

  • Inactive Reagents:

    • Recommendation: Ensure the freshness and purity of your starting materials. Sulfonyl chlorides, if used, are particularly sensitive to moisture.[4] It is advisable to use freshly opened or properly stored reagents.

  • Suboptimal Reaction Conditions:

    • Recommendation: Review and optimize reaction parameters such as temperature, reaction time, and solvent. For Fischer esterification, ensure a strong acid catalyst is used and that the reaction is heated to reflux to drive the equilibrium towards the product.[1][6]

  • Incomplete Reaction:

    • Recommendation: Monitor the reaction using TLC to ensure it has gone to completion.[4] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. For equilibrium reactions like Fischer esterification, removing water as it forms can drive the reaction forward.[6]

Issue 2: Product Purity is Low After Initial Synthesis

Q: My crude product shows multiple spots on TLC, indicating low purity. How can I address this?

A: The presence of multiple spots on a TLC plate points to impurities, which could be unreacted starting materials or byproducts from side reactions.

Possible Causes and Recommendations:

  • Unreacted Starting Materials:

    • Recommendation: If the starting material is acidic (e.g., 4-sulfamoylbenzoic acid), a basic wash with a solution like sodium bicarbonate during the workup can help remove it.[5]

  • Side Reactions (e.g., Hydrolysis):

    • Recommendation: The methyl ester can be susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups with a base.[5][7][8][9][10] It is crucial to perform basic washes carefully and avoid prolonged exposure. If significant hydrolysis has occurred, the resulting carboxylic acid can be re-esterified.[5]

  • Inefficient Purification:

    • Recommendation: Standard purification techniques for this compound include recrystallization and column chromatography.[4][11] The choice of solvent for recrystallization is critical and may require some preliminary solubility tests.

Issue 3: Difficulty with Product Purification by Recrystallization

Q: I am losing a significant amount of my product during recrystallization, or the purity is not improving. What should I do?

A: Recrystallization is a powerful technique, but its success hinges on the proper choice of solvent and technique.[11]

Possible Causes and Recommendations:

  • Improper Solvent Choice:

    • Recommendation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its structure, solvents like methanol, ethanol, or mixtures with water could be suitable.[11][12] Conduct small-scale solubility tests to find the optimal solvent or solvent system.

  • Using Too Much Solvent:

    • Recommendation: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated. Using an excess of solvent will result in a lower recovery of the purified product.

  • Cooling Too Quickly:

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can cause the product to precipitate out with impurities trapped in the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Halogenation of Methyl p-ToluateRoute 2: Chlorosulfonation of Methyl p-Toluate
Starting Material Methyl p-toluateMethyl p-toluate
Key Intermediates Methyl 4-(bromomethyl)benzoateMethyl 4-(chlorosulfonylmethyl)benzoate
Overall Yield ~60-70%~75-85%
Reaction Time 2-3 steps, typically 8-12 hours2 steps, typically 6-8 hours
Reagent Hazards N-Bromosuccinimide (irritant), radical initiators (potentially explosive)Chlorosulfonic acid (highly corrosive and reactive)
Scalability GoodGood, with stringent safety measures
Purification Column chromatography often requiredCrystallization is often sufficient

Data adapted from a comparative guide on the synthesis of a related compound, Methyl 4-(sulfamoylmethyl)benzoate.[2]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification of 4-sulfamoylbenzoic acid

This protocol describes a general method for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol. Methanol serves as both a reactant and a solvent.

  • Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.[11]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Sulfamoylbenzoic Acid + Methanol reflux Add H₂SO₄ Catalyst & Reflux start->reflux Esterification workup Neutralize & Extract with Ethyl Acetate reflux->workup crude Crude Product workup->crude dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization cool Slow Cooling & Ice Bath dissolve->cool Crystallization filtrate Vacuum Filtration cool->filtrate pure Pure Methyl 4-sulfamoylbenzoate filtrate->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Possible Causes cluster_solutions Recommended Solutions start Low or No Yield reagents Inactive Reagents? start->reagents conditions Suboptimal Conditions? start->conditions completion Incomplete Reaction? start->completion check_reagents Use Fresh/Pure Reagents reagents->check_reagents Yes optimize Optimize Temp, Time, Solvent conditions->optimize Yes monitor Monitor with TLC, Extend Reaction Time completion->monitor Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Stability and degradation of Methyl 4-sulfamoylbenzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Please note that while specific experimental data for this compound is limited in publicly available literature, the information provided here is based on established principles of organic chemistry and data from structurally similar compounds, such as other benzoate esters and aryl sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the methyl ester: This is a common reaction for benzoate esters and can be catalyzed by both acid and base. This pathway would yield 4-sulfamoylbenzoic acid and methanol.

  • Hydrolysis of the sulfonamide group: Sulfonamides can also undergo hydrolysis, typically under more forcing acidic or basic conditions, which would lead to the cleavage of the sulfur-nitrogen bond. This could result in the formation of methyl 4-carboxybenzenesulfonic acid and ammonia.

It is also plausible that both functional groups could degrade, leading to a variety of smaller, more polar degradation products.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 4): The compound is likely to undergo acid-catalyzed hydrolysis of the methyl ester. The sulfonamide group is generally more stable under acidic conditions compared to basic conditions, but some degradation may still occur.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this pH range, although slow hydrolysis of the ester may still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): Under basic conditions, the hydrolysis of the methyl ester is expected to be significantly accelerated. The sulfonamide group may also be susceptible to base-catalyzed hydrolysis.

Q3: What is the likely effect of temperature on the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is expected to be accelerated at higher temperatures. It is crucial to store solutions of this compound at recommended temperatures (typically refrigerated or frozen) to minimize degradation. For experimental purposes, elevated temperatures can be used to perform forced degradation studies and predict long-term stability.

Q4: What are some common issues when analyzing this compound and its degradation products by HPLC?

A4: Common issues include:

  • Poor peak shape: Tailing or fronting of the analyte peak can be caused by interactions with the stationary phase or inappropriate mobile phase pH.

  • Co-elution of peaks: Degradation products may have similar polarities to the parent compound or other degradants, leading to overlapping peaks. Method optimization is crucial to achieve adequate separation.

  • Lack of a stability-indicating method: A standard HPLC method may not be able to separate the parent compound from all potential degradation products. A forced degradation study is necessary to develop and validate a stability-indicating method.

Troubleshooting Guides

Guide 1: Unexpectedly Low Purity or Concentration of this compound in Solution
Symptom Possible Cause Suggested Solution
Lower than expected concentration in a freshly prepared solution.Inaccurate weighing or dilution: Ensure the balance is calibrated and proper volumetric techniques are used. Incomplete dissolution: Visually inspect the solution for any undissolved solid. Use of a suitable co-solvent or sonication may be necessary.Re-prepare the solution carefully. Verify the solubility of this compound in the chosen solvent system.
Purity decreases over a short period, even at room temperature.Hydrolysis of the methyl ester: The solution may be at a pH that promotes hydrolysis.Check and adjust the pH of the solution to a neutral range (pH 6-8) if compatible with the experiment. Store solutions at lower temperatures (2-8 °C or -20 °C).
Significant degradation observed after autoclaving or heat sterilization.Thermal degradation: The compound is likely not stable at high temperatures.Use sterile filtration (e.g., 0.22 µm filter) to sterilize solutions instead of heat.
Guide 2: Issues with HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing for this compound Interaction of the sulfonamide group with residual silanols on the C18 column.Use a mobile phase with a pH that ensures the sulfonamide is in a single ionic form. Consider using an end-capped column or a different stationary phase (e.g., phenyl-hexyl).
Broad or Split Peaks The compound may be degrading on the column. The mobile phase may be incompatible with the sample solvent.Ensure the mobile phase and sample solvent are miscible. Lower the column temperature.
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat. Check the column performance with a standard.
Ghost Peaks Contamination in the solvent, glassware, or HPLC system. Carryover from previous injections.Use high-purity solvents and clean glassware. Implement a robust needle wash protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20%.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a predetermined time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for a predetermined time (e.g., 24, 48, 72 hours).

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2 for a template).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Template for a Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Method validation is required.

Parameter Suggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate all degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 235 nm (based on the chromophore)
Injection Volume 10 µL
Sample Preparation Dilute the sample in the mobile phase.

Visualizations

G cluster_degradation Degradation Pathways This compound This compound 4-Sulfamoylbenzoic Acid 4-Sulfamoylbenzoic Acid This compound->4-Sulfamoylbenzoic Acid Ester Hydrolysis (Acid/Base) Methanol Methanol This compound->Methanol Ester Hydrolysis (Acid/Base) Methyl 4-carboxybenzenesulfonic acid Methyl 4-carboxybenzenesulfonic acid This compound->Methyl 4-carboxybenzenesulfonic acid Sulfonamide Hydrolysis (Forced Conditions) Ammonia Ammonia This compound->Ammonia Sulfonamide Hydrolysis (Forced Conditions)

Caption: Plausible degradation pathways of this compound.

G cluster_workflow Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Yes Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Yes Oxidation Oxidation Apply Stress Conditions->Oxidation Yes Thermal Thermal Apply Stress Conditions->Thermal Yes Photolytic Photolytic Apply Stress Conditions->Photolytic Yes Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation Identify Degradants Identify Degradants Evaluate Degradation->Identify Degradants Degradation > 5% End End Evaluate Degradation->End Degradation < 5% Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method Develop Stability-Indicating Method->End

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Chlorosulfonation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chlorosulfonation of benzoic acid and its derivatives.

Troubleshooting Common Side Reactions

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions to minimize unwanted side reactions.

Issue 1: My product analysis shows a significant amount of the para-isomer instead of the expected meta-isomer.

  • Answer: The formation of the para-isomer is a known side reaction in the chlorosulfonation of benzoic acid. While the carboxylic acid group is typically a meta-director, reaction conditions can influence the regioselectivity.[1]

    • Cause 1: High Reaction Temperature. Elevated temperatures (e.g., >100°C) can provide the necessary energy to overcome the activation barrier for the formation of the thermodynamically less favored para-isomer.[1] High temperatures can also lead to the decomposition of chlorosulfonic acid, generating sulfur trioxide (SO₃), which may alter the reaction pathway.[1]

    • Cause 2: Extended Reaction Time. Prolonged reaction times, even at moderate temperatures, can sometimes allow for thermodynamic equilibration, which may favor the formation of the more stable para-isomer.[1]

    • Solution:

      • Temperature Control: Maintain a consistent and lower reaction temperature, typically in the range of 20°C to 90°C, to minimize the formation of the para-isomer.[1]

      • Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. The reaction should be stopped once the benzoic acid is consumed to prevent prolonged heating that could lead to isomerization.[1]

Issue 2: My final product contains a high-melting, insoluble white solid.

  • Answer: This byproduct is likely a diaryl sulfone. Sulfone formation is a common side reaction in chlorosulfonation processes.[1][2][3]

    • Cause: Diaryl sulfones are typically formed at higher reaction temperatures. The initially formed sulfonyl chloride acts as an electrophile and substitutes onto another benzoic acid molecule.[1] Using an insufficient amount of chlorosulfonic acid can also increase sulfone formation.[4]

    • Solution:

      • Maintain Low Temperature: The most effective way to prevent sulfone formation is to keep the reaction temperature low throughout the addition of reagents and the subsequent heating period.[1]

      • Use Sufficient Chlorosulfonic Acid: Employing a slight excess of chlorosulfonic acid helps ensure the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, reducing its availability for the side reaction leading to sulfone formation.[1][4]

Issue 3: The yield of my desired sulfonyl chloride is low, and I'm recovering a significant amount of a water-soluble compound.

  • Answer: This indicates that your product, the aryl sulfonyl chloride, is likely hydrolyzing to the corresponding sulfonic acid. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis.[1][4][5][6]

    • Cause: Hydrolysis commonly occurs during the aqueous workup (quenching) if the product is exposed to water or moisture for an extended period, particularly at temperatures above freezing.[1][5]

    • Solution:

      • Rapid Quenching and Low Temperature: Pour the reaction mixture onto crushed ice quickly and with vigorous stirring to dissipate heat. Ensure the temperature of the resulting aqueous slurry remains low (0-5°C).[1]

      • Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for a long time. Filter the solid product as soon as possible after quenching to minimize contact with water.[1][5]

      • Anhydrous Workup: If hydrolysis remains a persistent issue, consider an anhydrous workup. This involves carefully removing the excess chlorosulfonic acid under reduced pressure before purification. Appropriate safety precautions are essential for this procedure.[1]

Issue 4: My product analysis indicates the presence of disulfonated species.

  • Answer: Disulfonation is a side reaction where a second chlorosulfonyl group is introduced onto the benzoic acid ring.[1][2]

    • Cause: This side reaction is favored by using a large excess of chlorosulfonic acid and/or high reaction temperatures.[1]

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to the benzoic acid derivative. Avoid using an unnecessarily large excess of the chlorosulfonating agent.

      • Lower Temperature: Maintaining a lower reaction temperature will disfavor the second electrophilic substitution, which is more difficult due to the deactivating nature of the first sulfonyl chloride group.[1]

Summary of Reaction Conditions

The following table summarizes key experimental parameters and their impact on the formation of the desired product versus common side products.

ParameterCondition for Desired ProductCondition Favoring Side ReactionsAssociated Side Product(s)
Temperature 20°C - 90°C[1]> 100°C[1]para-Isomer, Diaryl Sulfone, Disulfonation
Reaction Time Monitor until starting material is consumed (typically 2-4 hours)[1]Prolonged heating after completionpara-Isomer
Chlorosulfonic Acid Slight excess (e.g., 3-5 molar equivalents)[1][7]Large excess[1]Disulfonation
Quenching Rapid addition to crushed ice, maintaining 0-5°C[1]Slow addition, elevated temperature, prolonged contact time[1][5]Sulfonic Acid (Hydrolysis)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the chlorosulfonation of benzoic acid?

A1: The reaction proceeds via electrophilic aromatic substitution. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[1][8] This electrophile then attacks the benzene ring, with the meta-position being favored due to the deactivating, meta-directing effect of the carboxylic acid group.[1][9]

Q2: Why is a large excess of chlorosulfonic acid often used as both a reagent and a solvent?

A2: A large excess of chlorosulfonic acid serves two main purposes. First, it acts as the solvent for the reaction, as benzoic acid is soluble in it. Second, using an excess ensures that the reaction goes to completion and helps to suppress the formation of diaryl sulfone side products by ensuring the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride.[1][4]

Q3: How can I purify the crude chlorosulfonated benzoic acid product?

A3: Recrystallization is a common method for purification.[1][10]

  • Solvent Selection: A suitable solvent system can be a mixture of ethanol and water, acetic acid, or toluene, depending on the specific impurities.[1]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, activated carbon can be added. Hot filter the solution to remove insoluble impurities (like sulfones) and the charcoal.[1][11] Allow the filtrate to cool slowly to induce crystallization. The purified crystals can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

Experimental Protocols

Key Experiment: Chlorosulfonation of Benzoic Acid

This protocol is a representative example for the synthesis of 3-(chlorosulfonyl)benzoic acid.

Materials:

  • Chlorosulfonic acid

  • Benzoic acid

  • Crushed ice

  • Deionized water

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet to vent HCl gas safely. Cool the flask in an ice-water bath.[1]

  • Reagent Addition: To the stirred chlorosulfonic acid (e.g., 4-5 molar equivalents), slowly add benzoic acid (1.0 molar equivalent) in portions. Maintain the internal temperature below 20°C during the addition.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 80-90°C. Maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates that the starting material has been completely consumed.[1]

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A white precipitate should form.[1][4]

  • Isolation: Continue stirring the precipitate in the ice bath for 15-20 minutes. Collect the solid product by vacuum filtration.[1]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.[1]

  • Drying: Dry the product under vacuum to obtain the crude 3-(chlorosulfonyl)benzoic acid.

Visual Guides

Reaction and Side Reaction Pathways

Reaction_Pathways cluster_conditions Reaction Conditions Influence Pathway start Benzoic Acid reagent + Chlorosulfonic Acid (HSO3Cl) start->reagent meta_product 3-(Chlorosulfonyl)benzoic Acid (Desired Meta-Product) reagent->meta_product Low Temp (meta-directing) para_product 4-(Chlorosulfonyl)benzoic Acid (Para-Isomer Side Product) reagent->para_product High Temp (Side Reaction) sulfone Diaryl Sulfone (Side Product) meta_product->sulfone + Benzoic Acid High Temp hydrolysis 3-Sulfobenzoic Acid (Hydrolysis Product) meta_product->hydrolysis + H2O (Workup) (Side Reaction)

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Start: Low Yield of Sulfonyl Chloride check_workup Analyze Aqueous Workup Filtrate start->check_workup check_solid Analyze Insoluble Solid Impurities start->check_solid is_soluble Is a water-soluble acid present? check_workup->is_soluble is_insoluble Is a high-melting insoluble solid present? check_solid->is_insoluble is_soluble->is_insoluble No hydrolysis Root Cause: Product Hydrolysis is_soluble->hydrolysis Yes sulfone Root Cause: Diaryl Sulfone Formation is_insoluble->sulfone Yes solution_hydrolysis Solution: - Quench faster at 0-5°C - Filter immediately hydrolysis->solution_hydrolysis solution_sulfone Solution: - Lower reaction temp - Use slight excess HSO3Cl sulfone->solution_sulfone

Caption: A logical workflow to diagnose the cause of low product yield.

Experimental Workflow Overview

Experimental_Workflow A 1. Reagent Setup (Flask in Ice Bath) B 2. Slow Addition (Benzoic Acid to HSO3Cl) A->B Keep Temp < 20°C C 3. Controlled Heating (80-90°C, Monitor Progress) B->C Remove ice bath D 4. Quenching (Pour into Ice/Water) C->D After cooling E 5. Isolation & Washing (Vacuum Filtration) D->E Immediate filtration F 6. Purification (Recrystallization) E->F Crude product G Final Product F->G

Caption: A step-by-step overview of the experimental process.

References

Managing hazardous reagents in sulfamoylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of sulfamoylbenzoates, with a focus on managing hazardous reagents and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most hazardous reagents used in traditional sulfamoylbenzoate synthesis?

A1: The traditional chlorosulfonation pathway for synthesizing sulfamoylbenzoates often involves highly hazardous reagents such as chlorosulfonic acid and thionyl chloride.[1] Chlorosulfonyl isocyanate (CSI) is another versatile but hazardous reagent used in some synthetic routes.[2][3] These substances are corrosive, react violently with water, and can release toxic gases.[2][3][4]

Q2: What are the primary safety precautions to take when working with chlorosulfonyl isocyanate (CSI)?

A2: When handling CSI, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[5] All glassware and equipment must be scrupulously dry, as CSI reacts violently with water.[2] Cooling baths should use dry ice mixtures rather than water for safety.[2] In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or sand and treat it as hazardous waste.[5]

Q3: How can I safely quench a reaction containing excess thionyl chloride?

A3: Excess thionyl chloride can be quenched by slowly and carefully adding the reaction mixture to a cold, vigorously stirred solution of sodium bicarbonate.[6] This process is highly exothermic and should be controlled to keep the temperature of the quenching solution below 20°C.[6] Alternatively, for water-sensitive products, an excess of a soluble alcohol like n-butanol can be used to convert thionyl chloride to a less reactive sulfite ester before an aqueous workup.[7]

Q4: My sulfamoylbenzoate synthesis is resulting in a low yield. What are the common causes?

A4: Low yields in sulfamoylbenzoate synthesis can be attributed to several factors. These include the use of reagents or solvents that are not anhydrous, suboptimal reaction temperatures, incorrect stoichiometry of reactants, and inefficient mixing.[8] Product decomposition during workup or purification, especially due to hydrolysis of the sulfonyl chloride intermediate, is also a common cause of yield loss.[9]

Q5: What are some of the less hazardous, more modern alternatives to the traditional chlorosulfonation method?

A5: Newer synthetic routes aim to avoid the harsh conditions and hazardous waste associated with traditional methods. One such method involves the reaction of a substituted chlorobenzoate with sodium aminosulfonate in the presence of a copper catalyst, offering a shorter process with higher yields and less environmental impact.[10][11][12]

Troubleshooting Guides

Issue 1: Low Yield in Chlorosulfonation of Benzoic Acid Derivatives
Possible Cause Solution
Moisture in Reagents/Glassware Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Suboptimal Reaction Temperature Control the temperature carefully during the addition of the benzoic acid derivative to chlorosulfonic acid, typically keeping it below 20°C.[1] The subsequent heating phase should also be optimized (e.g., 80-90°C) and monitored.[1]
Formation of Diaryl Sulfone Byproduct Use a sufficient excess of chlorosulfonic acid. The aromatic compound should be added to the chlorosulfonic acid, not the reverse, to maintain an excess of the acid throughout the reaction.[9]
Product Hydrolysis During Workup Quench the reaction mixture by pouring it onto crushed ice and water. The product will precipitate and should be filtered quickly to minimize contact with the aqueous acidic environment.[1][9]
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure the starting material has been consumed before proceeding with the workup.[1]
Issue 2: Difficulties in Removing Excess Thionyl Chloride
Problem Solution
Product is Decomposing During Distillation Use vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower, safer temperature for your product.[6]
Corrosion of Rotary Evaporator Tubing The acidic vapors (HCl and SO₂) from the reaction of thionyl chloride with moisture are corrosive. Use a cold trap to capture these vapors before they reach the vacuum pump and tubing.[6]
Uncontrolled Exothermic Reaction During Quenching Add the reaction mixture containing thionyl chloride dropwise to a cold (ice bath) and vigorously stirred quenching solution (e.g., saturated sodium bicarbonate).[6] Do not add the quenching solution to the reaction mixture.
Product is Water-Sensitive Avoid aqueous quenching. Instead, consider reacting the excess thionyl chloride with a dry, inert alcohol to form a dialkyl sulfite, which can be more easily removed.[7]

Data Presentation

Table 1: Comparison of Traditional vs. Modern Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
Parameter Traditional Method (Chlorosulfonation) Modern Method (Catalytic Aminosulfonation)
Starting Materials Salicylic Acid, Chlorosulfonic Acid, AmmoniaMethyl 2-methoxy-5-chlorobenzoate, Sodium Aminosulfonate
Key Hazardous Reagents Chlorosulfonic Acid(Generally less hazardous reagents)
Number of Steps Multiple (Methylation, Chlorosulfonation, Amination, Esterification)[12]Fewer (Direct Aminosulfonation)[10]
Typical Yield Lower, with significant byproduct formationHigh (up to 96.55%)[11]
Waste Generation High COD, high salt, high ammonia nitrogen wastewater[10][12]Minimal, with primarily sodium chloride as a byproduct[11]
Reaction Conditions Harsh (excess strong acid, high temperatures)[1]Milder (40-65°C)[11][12]

Experimental Protocols

Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid (Traditional Method)

Objective: To synthesize 3-(chlorosulfonyl)benzoic acid via chlorosulfonation of benzoic acid.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas outlet with a scrubber (for HCl gas)

  • Ice-water bath

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid (3.0 molar equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[1]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A white precipitate will form.[1]

  • Continue stirring for 15-20 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[1]

  • Dry the product under vacuum.

Protocol 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Modern Method)

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate using a copper-catalyzed aminosulfonation reaction.

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Equipment:

  • Reaction flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1000ml reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF), 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.[10]

  • Heat the mixture to 65°C and maintain this temperature with stirring for 12 hours.[10]

  • After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.[10]

  • Concentrate the filtrate under reduced pressure to dryness.

  • Dry the resulting white crystalline powder under vacuum at 60°C to obtain methyl 2-methoxy-5-sulfamoylbenzoate.[10]

Mandatory Visualization

Traditional_Sulfamoylbenzoate_Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_amination Ammonolysis cluster_product Final Product start_acid Benzoic Acid Derivative chlorosulfonation Chlorosulfonation start_acid->chlorosulfonation sulfonyl_chloride Sulfonyl Chloride Intermediate start_reagent Chlorosulfonic Acid (Excess) start_reagent->chlorosulfonation chlorosulfonation->sulfonyl_chloride Formation amination Amination (Ammonia) sulfonyl_chloride->amination final_product Sulfamoylbenzoate amination->final_product Formation Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent & Solvent Purity/Dryness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok review_conditions Review Reaction Conditions conditions_ok Conditions Optimal? review_conditions->conditions_ok analyze_workup Analyze Workup & Purification workup_ok Workup Efficient? analyze_workup->workup_ok reagents_ok->review_conditions Yes rerun_exp Re-run Experiment with Pure/Dry Materials reagents_ok->rerun_exp No conditions_ok->analyze_workup Yes optimize_conditions Optimize Temp, Time, & Stoichiometry conditions_ok->optimize_conditions No optimize_workup Optimize Extraction & Purification Steps workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes rerun_exp->start optimize_conditions->start optimize_workup->start

References

Validation & Comparative

A Comparative Analysis of Methyl 4-sulfamoylbenzoate Analogs and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of a potent analog of Methyl 4-sulfamoylbenzoate against established carbonic anhydrase (CA) inhibitors. The information presented herein is collated from peer-reviewed scientific literature to offer a valuable resource for research and development in the field of CA inhibition.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug discovery.[1] Sulfonamide-based inhibitors are a major class of CA inhibitors, and this compound and its derivatives have emerged as promising candidates with high affinity and selectivity for specific CA isoforms.

Mechanism of Action of Sulfonamide-based CA Inhibitors

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule, which is essential for the catalytic hydration of carbon dioxide, thereby disrupting the enzyme's catalytic cycle. The affinity and isoform selectivity of these inhibitors are further influenced by the interactions between the inhibitor's scaffold and the amino acid residues lining the active site cavity.

In the case of this compound and its analogs, the terminal sulfonamide group is the key zinc-binding element. The methyl benzoate portion of the molecule occupies a specific region within the active site, and its orientation and interactions with surrounding residues dictate the overall binding affinity and selectivity for different CA isoforms.

cluster_0 Carbonic Anhydrase Catalytic Cycle E-Zn2+-H2O Resting Enzyme (Zinc-bound water) E-Zn2+-OH- Active Enzyme (Zinc-bound hydroxide) E-Zn2+-H2O->E-Zn2+-OH- -H+ E-Zn2+-OH-->E-Zn2+-H2O +H2O -HCO3- HCO3- Bicarbonate E-Zn2+-OH-->HCO3- +CO2 CO2 Carbon Dioxide CO2->E-Zn2+-OH- H+ Proton HCO3-->H+ H2O Water Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., this compound analog) Sulfonamide_Inhibitor->E-Zn2+-H2O Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Quantitative Comparison of Inhibitory Potency

While direct experimental data for this compound is limited in publicly available literature, a comprehensive study on a series of closely related Methyl 5-sulfamoyl-benzoate analogs provides valuable insights into their inhibitory potential.[2] The following table summarizes the inhibitory constants (Kd or Ki) of a highly potent analog from this series, alongside clinically established carbonic anhydrase inhibitors, against several key human carbonic anhydrase isoforms. Lower values are indicative of higher inhibitory potency.

CompoundInhibitor ClassCA I (Ki/Kd, nM)CA II (Ki/Kd, nM)CA IV (Ki/Kd, nM)CA IX (Ki/Kd, nM)CA XII (Ki/Kd, nM)Reference(s)
Methyl 5-sulfamoyl-benzoate analog (Compound 4b) Methyl 5-sulfamoyl-benzoate derivative>1000151000.12 4.5[2][3]
Acetazolamide Sulfonamide2501274255.7[4][5][6]
Dorzolamide Sulfonamide22008542.44.5[7][8]
Brinzolamide Sulfonamide39003.1424.95.8[9][10]

Note: The data for the Methyl 5-sulfamoyl-benzoate analog (Compound 4b) is presented as the dissociation constant (Kd), while the data for the other inhibitors are primarily inhibition constants (Ki). Although mechanistically different, both values represent the affinity of the inhibitor for the enzyme.

Experimental Protocols

The determination of the inhibitory potency of carbonic anhydrase inhibitors is crucial for their evaluation. The stopped-flow CO₂ hydration assay is a widely used and accurate method for measuring the kinetics of CA-catalyzed CO₂ hydration and the inhibitory effects of various compounds.

Stopped-Flow CO₂ Hydration Assay

This method measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of carbon dioxide. The change in pH is monitored using a pH indicator dye, and the assay is performed using a stopped-flow instrument that allows for the rapid mixing of reactants.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms

  • Test inhibitors (e.g., this compound analog, Acetazolamide)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.3) containing a pH indicator (e.g., phenol red)

  • Substrate: CO₂-saturated water

  • Ice bath

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified carbonic anhydrase enzyme in a suitable buffer.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

  • Enzyme-Inhibitor Incubation:

    • Pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period to allow for binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • Determine the initial rate of the uncatalyzed reaction (in the absence of the enzyme).

    • Determine the initial rate of the enzyme-catalyzed reaction in the absence of the inhibitor.

    • Measure the initial rates of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

    • The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Buffer, CO2-saturated water) Start->Reagent_Prep Incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Incubation Mixing Rapid Mixing in Stopped-Flow Apparatus Incubation->Mixing Measurement Monitor Absorbance Change Mixing->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Ki Determine IC50 and Ki values Data_Analysis->IC50_Ki End End IC50_Ki->End

Caption: General workflow for a stopped-flow CO₂ hydration assay.

Signaling Pathways Influenced by Carbonic Anhydrase Activity

Carbonic anhydrases are key players in cellular pH regulation and CO₂/bicarbonate homeostasis. By controlling the concentration of protons and bicarbonate, CAs can influence a multitude of downstream signaling pathways and cellular processes. For instance, in the context of cancer, the overexpression of CA IX leads to the acidification of the tumor microenvironment, which in turn promotes tumor growth, metastasis, and resistance to therapy.[3]

cluster_0 Cellular Environment cluster_1 Downstream Effects CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H pH_Regulation Intra- & Extracellular pH Regulation HCO3_H->pH_Regulation Ion_Transport Ion Transport pH_Regulation->Ion_Transport Cell_Signaling Cell Signaling Pathways (e.g., proliferation, apoptosis) pH_Regulation->Cell_Signaling Gene_Expression Gene Expression Cell_Signaling->Gene_Expression

Caption: Role of Carbonic Anhydrase in Cellular Signaling.

Conclusion

The data presented in this guide highlight the significant potential of this compound analogs as highly potent and selective carbonic anhydrase inhibitors. In particular, the featured analog demonstrates exceptional inhibitory activity against the tumor-associated isoform CA IX, surpassing that of several clinically used CA inhibitors. This suggests that this class of compounds warrants further investigation as potential therapeutic agents, particularly in the context of anticancer drug development. The detailed experimental protocols and diagrams provided serve as a valuable resource for researchers actively engaged in the design and evaluation of novel carbonic anhydrase inhibitors.

References

A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbonic anhydrase (CA) inhibitory activities of the well-established drug Acetazolamide and the compound Methyl 4-sulfamoylbenzoate. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analogs, specifically methyl 5-sulfamoyl-benzoate derivatives, to provide a comprehensive and data-supported comparison.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1] Sulfonamides are a prominent class of potent CA inhibitors, with Acetazolamide being a clinically significant example.[1]

Mechanism of Action

Acetazolamide is a carbonic anhydrase inhibitor that works by causing an accumulation of carbonic acid, thereby preventing its breakdown.[2][3] This leads to a decrease in blood pH.[2] The primary mechanism of action for sulfonamide-based inhibitors like Acetazolamide and, by extension, this compound, involves the coordination of the sulfonamide group to the Zn2+ ion within the enzyme's active site.[4] The deprotonated sulfonamide's nitrogen atom displaces the zinc-bound water molecule or hydroxide ion, which disrupts the catalytic cycle of CO2 hydration.[4]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against a specific CA isoform is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor.[1]

The following tables summarize the available quantitative data for Acetazolamide and relevant analogs of this compound against several key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity of Acetazolamide against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7

Data sourced from BenchChem[1]

Table 2: Inhibitory Activity (Kd, nM) of Methyl 5-Sulfamoyl-benzoate Derivatives (Analogs of this compound)

CompoundhCA I (Kd, nM)hCA II (Kd, nM)hCA IX (Kd, nM)hCA XII (Kd, nM)
Analog 4b>100002710.1291
Analog 3b>10000830.310

Data adapted from a study by Zakšauskas et al. (2021) on methyl 5-sulfamoyl-benzoates.[5][6]

These data highlight that while Acetazolamide is a potent inhibitor of several CA isoforms, certain analogs of this compound demonstrate exceptionally high affinity and selectivity for the tumor-associated isoform hCA IX.[5][6]

Experimental Protocols

The determination of carbonic anhydrase inhibition is crucial for evaluating the potency and selectivity of potential drug candidates. The most common methods are the stopped-flow CO2 hydration assay and colorimetric assays using a substrate like p-nitrophenyl acetate (p-NPA).

Stopped-Flow CO2 Hydration Assay

This method directly measures the inhibition of the primary physiological reaction catalyzed by CAs.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically in DMSO or water)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator solution (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer[1]

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the CA isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[1]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.[1]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength.[1]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)

This assay is based on the principle that CA can catalyze the hydrolysis of p-NPA (colorless) to p-nitrophenol (p-NP), a yellow-colored product.[7]

Materials:

  • Human or bovine erythrocyte CA

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile to dissolve the substrate and test compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm[7]

Procedure:

  • Reagent Preparation: Prepare assay buffer, CA enzyme stock and working solutions, and substrate stock solution.

  • Plate Setup: Set up wells for blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control.

  • Enzyme-Inhibitor Pre-incubation: Add assay buffer and inhibitor working solutions to the appropriate wells, followed by the CA working solution. Incubate at room temperature for 10-15 minutes.[7]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[7]

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time). The percentage of inhibition is determined by comparing the rate of the test compound to the maximum activity control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn(II) H2O H₂O Zn->H2O coordination Inhibited_Complex Enzyme-Inhibitor Complex HCO3 HCO₃⁻ + H⁺ H2O->HCO3 hydration (catalyzed) Sulfonamide R-SO₂NH₂ Sulfonamide->Zn displaces H₂O & binds CO2 CO₂ CO2->Zn binds Inhibited_Complex->CO2 blocks binding

Caption: General mechanism of Carbonic Anhydrase inhibition by sulfonamides.

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor/ Vehicle Control Plate->Add_Inhibitor Add_Enzyme Add CA Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (e.g., p-NPA) Pre_Incubate->Add_Substrate Measure Kinetic Measurement (Absorbance at 405 nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot Determine_IC50 Determine IC₅₀/Kᵢ Plot->Determine_IC50

Caption: Experimental workflow for a colorimetric Carbonic Anhydrase inhibition assay.

References

Comparative analysis of different synthesis routes for sulfamoylbenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfamoylbenzoates are a class of organic compounds that serve as crucial intermediates in the synthesis of numerous pharmaceutical agents. The efficiency, safety, and environmental impact of their synthesis are of paramount importance in the drug development pipeline. This guide provides a detailed comparative analysis of the traditional chlorosulfonation pathway and a modern, more streamlined approach for the synthesis of sulfamoylbenzoates, supported by experimental data and protocols.

At a Glance: Comparison of Synthesis Routes

ParameterTraditional Chlorosulfonation RouteModern Aminosulfination Route
Starting Material Salicylic Acid or its derivativesSubstituted Chlorobenzoate
Key Reagents Chlorosulfonic acid, Thionyl chloride, AmmoniaSodium Aminosulfinate, Copper(I) catalyst
Number of Steps 4 (Methylation, Chlorosulfonation, Amination, Esterification)1 (Direct Aminosulfination)
Overall Yield ~63.7%[1][2]~94-97%[3][4]
Product Purity Requires extensive purificationHigh (typically >99.5%)[3][4]
Reaction Time Multi-day process10-14 hours[3][4]
Key Hazards Highly corrosive and hazardous reagents (chlorosulfonic acid)Use of a catalyst
Environmental Impact Significant waste generation (high COD, high salt, high ammonia nitrogen)[5][6]Reduced waste, more environmentally friendly[3][4]
Scalability Challenging due to hazardous waste and multiple steps[5]More suitable for large-scale industrial production[3][4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the traditional multi-step synthesis versus the modern one-pot approach.

G cluster_0 Traditional Multi-Step Synthesis cluster_1 Modern One-Pot Synthesis A Salicylic Acid B Methyl Salicylate A->B Methylation C Methyl 2-methoxy-5- (chlorosulfonyl)benzoate B->C Chlorosulfonation (HSO3Cl) D 2-methoxy-5- sulfamoylbenzoic acid C->D Amination (NH3) E Methyl 2-methoxy-5- sulfamoylbenzoate D->E Esterification F Methyl 2-methoxy-5- chlorobenzoate G Methyl 2-methoxy-5- sulfamoylbenzoate F->G Aminosulfination (NaSO2NH2, Cu(I) catalyst)

Caption: Comparative workflow of sulfamoylbenzoate synthesis.

The Traditional Route: A Multi-Step Endeavor

The conventional synthesis of sulfamoylbenzoates, exemplified by the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, begins with salicylic acid and proceeds through four distinct chemical transformations.[5][6] This pathway, while well-established, is characterized by its length, use of hazardous reagents, and significant environmental footprint.[5]

Experimental Protocol: Traditional Synthesis

Step 1: Methylation of Salicylic Acid to Methyl Salicylate This initial step involves the esterification of the carboxylic acid and etherification of the phenolic hydroxyl group of salicylic acid.

Step 2: Chlorosulfonation of Methyl Salicylate The resulting methyl salicylate is then subjected to chlorosulfonation, typically using an excess of chlorosulfonic acid.[5] This is a hazardous step, as chlorosulfonic acid is highly corrosive and reacts violently with water.[5]

Step 3: Amination of the Sulfonyl Chloride The intermediate sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Step 4: Esterification of the Carboxylic Acid Finally, the carboxylic acid is esterified to yield the desired sulfamoylbenzoate.

The overall yield of this multi-step process is modest, with one report indicating a total yield of approximately 63.7%, with individual step yields of 92.6% for etherification, 95.7% for sulfonyl chloride formation, 75.8% for amination, and 97.4% for esterification.[1][2] The process generates a considerable amount of waste, including high chemical oxygen demand (COD), high salt, and high ammonia nitrogen wastewater, posing significant challenges for industrial-scale production.[5][6]

The Modern Route: A Streamlined and Efficient Approach

In contrast to the traditional method, a more modern synthesis route offers a significantly shorter, higher-yielding, and more environmentally benign alternative.[3][4] This approach involves the direct reaction of a substituted chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[3][4]

Experimental Protocol: Modern Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate (1 equivalent)

  • Sodium aminosulfinate (1.05-1.2 equivalents)[3]

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Activated carbon

Procedure:

  • To a reaction flask, add methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, cuprous bromide, and tetrahydrofuran.[3]

  • Heat the reaction mixture to 45-60°C and maintain for 10-14 hours.[3]

  • After the reaction is complete, add activated carbon for decolorization and filter the hot solution to remove the catalyst and by-product sodium chloride.[3]

  • The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate.[3]

This one-pot synthesis consistently produces high yields, typically in the range of 94-97%, with product purities exceeding 99.5% as determined by HPLC.[3][4] The significantly reduced number of steps and the avoidance of hazardous reagents like chlorosulfonic acid make this a much more attractive route for industrial applications.[3][4]

Comparative Discussion

The advantages of the modern aminosulfination route over the traditional chlorosulfonation pathway are substantial. The dramatic increase in overall yield and product purity, coupled with a significant reduction in reaction time and waste generation, marks a clear advancement in the synthesis of sulfamoylbenzoates. From a process chemistry perspective, the move from a four-step to a one-step synthesis represents a significant improvement in efficiency and cost-effectiveness. Furthermore, the enhanced safety profile, by avoiding the use of highly corrosive and reactive chemicals, is a critical consideration for both laboratory and industrial-scale production. While the modern route requires a catalyst, the benefits it offers in terms of yield, purity, safety, and environmental impact make it the superior choice for the synthesis of this important class of pharmaceutical intermediates.

References

The Uncharted Potential of Methyl 4-sulfamoylbenzoate: A Comparative Analysis Against Clinical Carbonic Anhydrase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct in vivo efficacy data for Methyl 4-sulfamoylbenzoate in oncology is not yet publicly available, its structural resemblance to a class of potent carbonic anhydrase inhibitors suggests significant therapeutic potential. This guide provides a comparative analysis of its potential efficacy, benchmarked against established clinical carbonic anhydrase inhibitors (CAIs) that have been investigated for their anti-cancer properties. This objective comparison is intended for researchers, scientists, and drug development professionals to highlight the promising future of novel sulfonamide derivatives in cancer therapy.

The core of this analysis lies in the inhibition of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly overexpressed in a multitude of solid tumors. CAIX plays a crucial role in regulating the tumor microenvironment's pH, promoting cancer cell survival, proliferation, and metastasis. By inhibiting CAIX, it is hypothesized that the acidic tumor microenvironment can be disrupted, leading to cancer cell death.

Comparative Efficacy: In Vitro Potential vs. In Vivo Performance

The following table summarizes the in vitro inhibitory potency of a potent analog of this compound against CAIX, alongside the demonstrated in vivo anti-cancer efficacy of several clinically approved carbonic anhydrase inhibitors. This comparison underscores the potent in vitro activity of the novel compound class, warranting further in vivo investigation.

Compound/DrugTypeTargetIn Vitro Potency (CAIX)In Vivo ModelDosing RegimenKey In Vivo Efficacy ResultsReference(s)
Compound 4b (Methyl 5-sulfamoyl-benzoate derivative) Investigational Small MoleculeCAIXKd = 0.12 nM Data Not AvailableData Not AvailableData Not Available[1][2]
Acetazolamide Clinically Approved CAIPan-Carbonic Anhydrase InhibitorKi = 25 nMLewis Lung Carcinoma (mice)80 mg/kg/day (i.g.) for 21 days77.7% inhibition of lung metastases.[3][3]
Bronchial Carcinoid H-727 Xenografts (mice)Not Specified18% reduction in tumor weight (single agent); 73% reduction in combination with sulforaphane.[4][4]
Methazolamide Clinically Approved CAICarbonic Anhydrase InhibitorData Not AvailablePancreatic Cancer PDX-546 (nude mice)60 mg/kg (p.o.)50% tumor growth inhibition (single agent); 72% in combination with gemcitabine.
Dorzolamide Clinically Approved CAICarbonic Anhydrase InhibitorData Not AvailableEhrlich's Ascites Carcinoma (mice)3, 10, or 30 mg/kg/day (i.p.)Synergistic antitumor activity in combination with mitomycin C.[5][5]
Brinzolamide Clinically Approved CAICarbonic Anhydrase InhibitorData Not AvailableData Not AvailableData Not AvailableIn vitro cytotoxicity demonstrated.[6][6]

Experimental Methodologies

To ensure a standardized evaluation of novel compounds like this compound, the following experimental protocols are provided as a reference for assessing carbonic anhydrase inhibition and in vivo anti-tumor efficacy.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This assay measures the inhibitory effect of a compound on the enzymatic activity of carbonic anhydrase.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibition is determined by comparing the enzymatic activity in the presence and absence of the inhibitor.

  • Materials:

    • Recombinant human carbonic anhydrase IX (catalytic domain).

    • Test compound (e.g., this compound).

    • CO₂-saturated water.

    • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • A solution of the CAIX enzyme is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature.

    • The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

    • The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator.

    • The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to appropriate enzyme inhibition models.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a test compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice).

    • Human cancer cell line overexpressing CAIX (e.g., HT-29, SK-RC-52).

    • Test compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

    • Mice are randomized into treatment and control groups.

    • The treatment group receives the test compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

    • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated (e.g., Volume = 0.5 × length × width²).

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group's tumor growth.

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis and experimental approach, the following diagrams are provided.

G cluster_0 Tumor Microenvironment (Acidic) Tumor_Cell Tumor Cell (Intracellular pH ~7.2) CAIX Carbonic Anhydrase IX H_HCO3 H⁺ + HCO₃⁻ (Extracellular Acidification) CAIX->H_HCO3 Catalysis H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX Hydration H_HCO3->Tumor_Cell Bicarbonate uptake (pH regulation) Methyl_Sulfamoylbenzoate This compound (Inhibitor) Methyl_Sulfamoylbenzoate->CAIX Inhibition

CAIX Inhibition in the Tumor Microenvironment

G Start Compound Synthesis (this compound) In_Vitro In Vitro Screening (CAIX Inhibition Assay) Start->In_Vitro Lead_Opt Lead Optimization (SAR Studies) In_Vitro->Lead_Opt In_Vivo_Tox In Vivo Toxicology (MTD Studies) Lead_Opt->In_Vivo_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_Tox->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Preclinical Drug Development Workflow

References

Bridging the Gap: A Guide to Cross-Validation of In Vitro and Cell-Based Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and biomedical research, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and analysis. Two foundational pillars of this preclinical phase are in vitro and cell-based assays. While both are conducted outside of a living organism, they offer distinct perspectives on a compound's biological activity. Cross-validating the results from these two assay types is crucial for building a comprehensive and reliable data package, ensuring that only the most promising candidates advance in the development pipeline. This guide provides a comparative overview, detailed experimental protocols, and logical workflows to aid researchers in this critical validation process.

Data Presentation: A Comparative Overview

In vitro assays, Latin for "within the glass," are performed in a controlled, artificial environment, often using purified proteins or enzymes.[1] In contrast, cell-based assays utilize living cells, offering a more biologically relevant system that captures the complexities of a cellular environment.[2][3] The decision to use one or both depends on the research question, with each offering unique advantages and limitations.

FeatureIn Vitro AssaysCell-Based Assays
Biological Relevance Lower: Lacks cellular context, membrane transport, and metabolic processes.[1]Higher: Preserves native protein folding, signaling cascades, and cellular compartmentalization.[2][4]
Throughput Generally higher and more amenable to high-throughput screening (HTS).[5]Variable, can be adapted for HTS but often more complex.[6]
Cost Often more cost-effective due to simpler reagents and setup.[1]Can be more expensive due to cell culture maintenance and specialized reagents.[4]
Complexity & Control Simpler to set up and control experimental variables.[7]More complex due to the dynamic nature of living cells.
Information Obtained Direct measurement of compound interaction with a specific target (e.g., enzyme inhibition, binding affinity).[7]Measures the overall cellular response to a compound (e.g., cell viability, pathway activation, cytotoxicity).[3]
Potential for Artifacts Prone to interference from compounds that are non-specific enzyme inhibitors or aggregators.Can be affected by off-target effects, compound toxicity, or cell line-specific responses.[8]

Experimental Protocols

Consistent and well-documented protocols are the bedrock of reproducible research. Below are generalized methodologies for a common in vitro and a common cell-based assay.

1. In Vitro Assay: Protein-Protein Interaction (PPI) Pulldown Assay

This protocol outlines a method to determine if two proteins, a "bait" and a "prey," interact directly.

Methodology:

  • Protein Expression and Purification:

    • Express a tagged "bait" protein (e.g., with a GST or His tag) and a "prey" protein in a suitable expression system (e.g., E. coli).

    • Purify both proteins using affinity chromatography.

  • Immobilization of Bait Protein:

    • Incubate the purified, tagged bait protein with affinity beads (e.g., Glutathione-Sepharose for GST tags) in a binding buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads several times with a wash buffer to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Add the purified prey protein to the beads now coated with the bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for interaction.

    • As a negative control, incubate the prey protein with beads that have no bait protein.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound prey protein.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Analyze the eluate using SDS-PAGE and Western blotting with an antibody specific to the prey protein to confirm its presence.[9]

2. Cell-Based Assay: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, often used to assess the cytotoxic effects of a compound.[5]

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line for an oncology drug) under standard conditions.[10]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound.

    • Include a vehicle-only control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Visualizing the Process

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target in drug discovery.[11] Both in vitro kinase assays and cell-based phosphorylation assays can be used to study its modulation.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Drug_RAF RAF Inhibitor (In Vitro Assay) Drug_RAF->RAF Drug_MEK MEK Inhibitor (Cell-Based Assay) Drug_MEK->MEK

Caption: The MAPK signaling cascade, a target for both in vitro and cell-based assays.

Experimental Workflow: Cross-Validation Logic

A systematic approach is necessary to correlate the findings from simplified in vitro systems with the more complex cellular environment. This workflow ensures that a compound's on-target activity translates to the desired cellular effect.

CrossValidation_Workflow cluster_in_vitro In Vitro Testing cluster_cell_based Cell-Based Testing TargetID Target Identification AssayDev_IV In Vitro Assay Development (e.g., Kinase Assay) TargetID->AssayDev_IV HTS High-Throughput Screening AssayDev_IV->HTS HitConfirm_IV Hit Confirmation & IC50 Determination HTS->HitConfirm_IV HitConfirm_CB Hit Validation in Cells HitConfirm_IV->HitConfirm_CB AssayDev_CB Cell-Based Assay Development (e.g., Viability) AssayDev_CB->HitConfirm_CB Toxicity Cytotoxicity Profiling HitConfirm_CB->Toxicity Mechanism Mechanism of Action (e.g., Target Engagement) Toxicity->Mechanism Decision Correlated Data? Mechanism->Decision LeadOpt Lead Optimization Decision->LeadOpt Yes NoGo Re-evaluate or Terminate Decision->NoGo No

Caption: A logical workflow for cross-validating in vitro and cell-based assay results.

References

Benchmarking New Sulfamoylbenzoate Derivatives Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel sulfamoylbenzoate derivatives as carbonic anhydrase inhibitors against established standards such as Acetazolamide and Dorzolamide. The data presented is compiled from recent studies to facilitate the evaluation of these new compounds in the context of drug discovery and development.

Introduction to Sulfamoylbenzoates as Carbonic Anhydrase Inhibitors

Sulfamoylbenzoate derivatives belong to the broader class of sulfonamides, which are renowned for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[2][3] The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the Zn2+ ion within the enzyme's active site, which disrupts the catalytic cycle.[4] This guide focuses on the inhibitory potency of newly synthesized sulfamoylbenzoate and related sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms.

Comparative Inhibitor Performance

The inhibitory activity of new sulfamoylbenzoate and related sulfonamide derivatives is presented below in comparison to the clinically used carbonic anhydrase inhibitor, Acetazolamide (AAZ). The data is summarized from multiple studies, and the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is used as a measure of potency. A lower value indicates a more potent inhibitor.

Table 1: Inhibitory Activity (Kᵢ in nM) of Novel Sulfonyl Semicarbazide Derivatives Against hCA Isoforms
CompoundR-grouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) -25012255.7
5 H50.414.473.90.68
6 4-CH₃48.912.538.70.79
7 4-F45.28.728.50.65
8 4-Cl40.15.225.10.59
9 4-Br35.73.520.50.62
10 4-NO₂65.86.420.50.71
11 4-Cl-3-NO₂871071.835.60.75
12 4-CN15411.381.30.72
13 4-NHCOCH₃21510.189.50.69

Data adapted from a study on novel sulfonyl semicarbazides.[5]

Table 2: Inhibitory Activity (IC₅₀ in µM) of New Sulfamethoxazole Derivatives Against hCA Isoforms
CompoundhCA IX (IC₅₀, µM)hCA XII (IC₅₀, µM)
Dorzolamide (Standard) 0.0360.024
S2 0.0830.056
S3 0.0420.070
S8 0.0420.040
S9 0.0740.047
S15 0.0370.061

Data adapted from a study on new sulfamethoxazole derivatives.[6][7]

Table 3: Inhibitory Activity (Kᵢ in nM) of Thienyl-Substituted Pyrazoline Benzenesulfonamides Against hCA Isoforms
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
Acetazolamide (Standard) 25012
3a 232.16342.07
3b 345.61411.12
3c 412.19455.80
3d 511.23398.76
3e 637.70421.15

Data adapted from a study on new thienyl-substituted pyrazoline benzenesulfonamides.[8]

Experimental Protocols

The determination of carbonic anhydrase inhibition is crucial for evaluating the potency and selectivity of potential drug candidates. The most common and reliable method for this is the stopped-flow CO₂ hydration assay.[9]

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed rate of CO₂ hydration. The assay is based on the principle that the hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored over time using a pH indicator dye.[9]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically in DMSO or water)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator solution (e.g., phenol red, p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[9]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.[9]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength. The initial velocity of the reaction is determined from the linear phase of the absorbance change.[9]

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.[9]

Visualizations

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

G cluster_0 Carbonic Anhydrase Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ H_ion H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ HCO3_out HCO₃⁻ H2O_in H₂O CO2_in CO₂

The catalytic cycle of carbonic anhydrase.

G cluster_workflow Inhibitor Ki Determination Workflow prep Prepare Enzyme, Inhibitor, and Substrate Solutions preinc Pre-incubate Enzyme with Inhibitor prep->preinc mix Rapidly Mix with CO₂ Substrate preinc->mix measure Measure Absorbance Change (Initial Velocity) mix->measure plot Plot Velocity vs. Inhibitor Concentration measure->plot calc_ic50 Calculate IC₅₀ from Dose-Response Curve plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

A generalized workflow for determining inhibitor Ki values.

References

Ortho vs. Para-Substituted Sulfamoylbenzoates: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of functional groups on an aromatic ring is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacological profile. This guide provides a comparative analysis of the bioactivity of ortho- versus para-substituted sulfamoylbenzoates, a class of compounds recognized for their diverse therapeutic potential. By examining experimental data on their inhibitory activities against key biological targets, we aim to furnish researchers with a clear, data-driven understanding of how positional isomerism dictates biological function in this important scaffold.

Comparative Bioactivity Data

The primary mechanism of action for many biologically active sulfamoylbenzoates involves the inhibition of enzymes such as carbonic anhydrases (CAs) and human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases). The position of the sulfamoyl group relative to the benzoate moiety significantly impacts the molecule's ability to interact with the active site of these enzymes.

Below is a summary of the inhibitory concentration (IC50) values for representative ortho- and para-substituted sulfamoylbenzoates against various enzyme isoforms. This data, compiled from multiple studies, illustrates the influence of substituent placement on potency and selectivity.

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
Compound 1 4-Sulfamoylbenzoate (para)hCA I5.3 - 334[1]
Compound 2 4-Sulfamoylbenzoate (para)hCA IILow nanomolar[1][2]
Compound 3 4-Sulfamoylbenzoate (para)hCA VIILow nanomolar[1]
Compound 4 4-Sulfamoylbenzoate (para)hCA IXSubnanomolar[1]
Compound 5 2-Chloro-5-sulfamoylbenzoic acid (ortho to Cl, meta to COOH)h-NTPDase8280[3][4]
Compound 6 4-Chloro-3-sulfamoyl benzoic acid (ortho to Cl, meta to COOH)hCA IHigher affinity than for hCA II[2]
Compound 7 4-Chloro-3-sulfamoyl benzoic acid (ortho to Cl, meta to COOH)hCA IILow nanomolar[2]
Compound 8 4-Chloro-3-sulfamoyl benzoic acid (ortho to Cl, meta to COOH)hCA IVLow nanomolar[2]

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies for all isoforms are limited. The inhibitory activities are highly dependent on the specific derivatives and assay conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfamoyl-containing compounds is significantly influenced by the substitution pattern on the aromatic ring.[1][3][4] Generally, the sulfonamide group is crucial for binding to the zinc ion within the active site of metalloenzymes like carbonic anhydrase.[5] The orientation of this group, dictated by the ortho or para position, affects the overall binding affinity and isoform selectivity.[5]

For carbonic anhydrase inhibitors, para-substituted sulfonamides are common and often exhibit high potency.[1][2] The para-position allows the sulfamoyl group to orient optimally within the active site for coordination with the zinc ion, while the rest of the molecule can form favorable interactions with surrounding amino acid residues.[5] In contrast, ortho-substitution can introduce steric hindrance, potentially altering the binding mode or reducing affinity, although in some cases it can lead to enhanced selectivity for certain isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of sulfamoylbenzoate bioactivity.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay spectrophotometrically measures the inhibition of CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate.

  • Enzyme and Inhibitor Preparation : A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) is prepared in a suitable buffer (e.g., Tris-HCl). The sulfamoylbenzoate inhibitors are dissolved in DMSO to create stock solutions.

  • Reaction Mixture : The assay is typically performed in a 96-well plate. Each well contains the CA enzyme, the inhibitor at various concentrations, and the buffer.

  • Substrate Addition : The reaction is initiated by adding the substrate (e.g., 4-nitrophenyl acetate) to the wells.

  • Measurement : The hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored over time by measuring the absorbance at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

  • Data Analysis : The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.[6]

h-NTPDase Inhibition Assay

This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by h-NTPDases.

  • Reaction Mixture : The reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl2, the substrate (ATP or ADP), and the h-NTPDase enzyme.

  • Inhibitor Addition : The sulfamoylbenzoate compounds are added to the reaction mixture at varying concentrations.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 30-40 minutes) to allow for the enzymatic reaction.

  • Phosphate Detection : The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis : The IC50 values are calculated by comparing the phosphate released in the presence of the inhibitor to the control (no inhibitor).[3][4]

Visualizations

Signaling Pathway Diagram

G cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 E-Zn2+-HCO3- Enzyme-Zn2+-HCO3- CO2->E-Zn2+-HCO3- Nucleophilic attack H2O H2O E-Zn2+-OH- Enzyme-Zn2+-OH- E-Zn2+-OH-->E-Zn2+-HCO3- E-Zn2+-HCO3-->E-Zn2+-OH- +H2O, -H+ HCO3- Bicarbonate E-Zn2+-HCO3-->HCO3- Release H+ Proton Sulfamoylbenzoate Sulfamoylbenzoate Inhibitor Sulfamoylbenzoate->E-Zn2+-OH- Inhibition

Caption: Inhibition of the Carbonic Anhydrase Catalytic Cycle.

Experimental Workflow Diagram

G cluster_1 Bioactivity Screening Workflow Synthesis Synthesis of Ortho & Para Sulfamoylbenzoates Purification Purification & Characterization Synthesis->Purification Screening In Vitro Enzyme Assays (CA, h-NTPDase) Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Comparative Analysis of Sulfamoylbenzoate Derivatives: Docking Scores and Binding Energies as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance and experimental binding affinities of various sulfamoylbenzoate derivatives targeting Carbonic Anhydrase IX (CAIX). CAIX is a zinc-containing enzyme that is overexpressed in many types of tumors, making it a significant target for cancer therapy. Sulfonamide-based inhibitors, including sulfamoylbenzoates, are a well-established class of compounds that bind to the zinc ion in the enzyme's active site. This guide aims to offer a consolidated view of their potential as CAIX inhibitors, supported by available experimental data and detailed methodologies.

Data Presentation: Performance of Sulfamoylbenzoate Derivatives

The following table summarizes the quantitative data from various studies on sulfamoylbenzoate derivatives, allowing for a comparative assessment of their binding affinities against Carbonic Anhydrase IX.

CompoundTarget ProteinDocking Score (kcal/mol)Binding Affinity (Kd)Reference
Methyl 4-cyclohexylsulfanyl-3-sulfamoylbenzoate (4b)CAIXNot Reported0.12 nM[1]
Methyl 5-sulfamoyl-benzoate derivative (3b)CAIXNot ReportedHigh Affinity (qualitative)[2]
Sulfonamide derivative 9iCAIXNot Reported3.2 nM[1]
Sulfonamide derivative 9bCAIXNot Reported320 nM[1]

Experimental Protocols

The data presented in this guide are derived from studies employing molecular docking simulations and experimental binding assays. The general protocols for these key experiments are detailed below.

Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein.

  • Protein Preparation: The three-dimensional structure of the target protein (e.g., Carbonic Anhydrase IX) is obtained from a protein databank like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structures of the sulfamoylbenzoate derivatives are sketched and converted to 3D structures. Energy minimization is performed to obtain a stable conformation of the ligand.

  • Grid Generation: A binding site on the target protein is defined, typically centered on the active site or a known allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., Glide, AutoDock, Surflex-Dock) is used to systematically explore different conformations and orientations of the ligand within the defined binding site.[2] The software calculates the binding energy for each pose, resulting in a docking score.

  • Analysis of Results: The predicted binding poses are visualized to analyze key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[3] The docking scores are used to rank different ligands based on their predicted binding affinity.[2]

Binding Free Energy Calculation (MM-GBSA)

The Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) method is a post-docking analysis used to refine the prediction of binding free energy.[4][5]

  • Complex Selection: The top-ranked docking poses are selected for MM-GBSA calculation.

  • Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)[5] Where G_complex is the free energy of the protein-ligand complex, G_protein is the free energy of the protein, and G_ligand is the free energy of the ligand. A more negative ΔG_bind value indicates a stronger binding affinity.[5]

Mandatory Visualization

The following diagram illustrates the general workflow of a molecular docking and binding energy calculation study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_refinement Refinement & Validation Protein_Prep Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis MMGBSA MM-GBSA Calculation Pose_Analysis->MMGBSA Binding_Energy Binding Free Energy MMGBSA->Binding_Energy

Caption: Workflow of a molecular docking and binding energy calculation study.

References

The Evolving Landscape of Carbonic Anhydrase Inhibition: A Comparative Guide to Alternatives for Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective carbonic anhydrase inhibitors is a continuous journey. While Methyl 4-sulfamoylbenzoate and its analogs have demonstrated significant promise, a diverse array of alternative scaffolds are emerging, offering new avenues for therapeutic intervention in diseases ranging from glaucoma to cancer. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2] Dysregulation of specific CA isoforms is implicated in various pathologies, making them attractive drug targets.[2] The primary sulfonamides have long been the cornerstone of CA inhibitor development, with drugs like acetazolamide and dorzolamide in clinical use.[1][3] However, the lack of isoform selectivity in these early inhibitors often leads to off-target side effects, driving the search for novel chemical entities with improved specificity.[1][2][4]

A Comparative Analysis of Inhibitory Potency

The landscape of carbonic anhydrase inhibitors extends beyond the traditional sulfonamides. Several classes of compounds, including non-sulfonamide scaffolds, have been investigated for their inhibitory activity against various CA isoforms. The following table summarizes the inhibitory potency (Ki or IC50 values) of selected alternatives compared to classic sulfonamides.

Compound ClassSpecific CompoundTarget Isoform(s)Inhibition Constant (Ki/IC50)Reference
Sulfonamides AcetazolamidehCA I, II, IX, XIIKᵢ: 25 nM (hCA IX)[5]
MethazolamidehCA II-[6][7]
BrinzolamidehCA II-[8]
DorzolamidehCA II-[3]
SLC-0111hCA IX, XII-[9]
Methyl 5-sulfamoyl-benzoate derivative (4b)hCA IXKᵈ: 0.12 nM[10][11]
Benzamide-4-sulfonamideshCA I, II, VII, IXKᵢ: 5.3–334 nM (hCA I), Low nM/sub-nM (hCA II, VII, IX)[12]
Non-Sulfonamides Phenols --[1][4]
Carboxylic Acids --[1][2]
Coumarins --[2][4]
Dithiocarbamates --[1][2]
Polyamines --[1][4]
3-pyridinemethanolCA IX0.42 µM[13]
ProcodazoleCA IX8.35 µM[13]
Pamidronic AcidCA IX8.51 µM[13]
MerbrominhCA II-[6]
ThioxolonehCA II-[6]
Tannic AcidhCA II-[6]

Understanding the Mechanism: Signaling Pathways and Inhibition

The primary mechanism of action for most carbonic anhydrase inhibitors involves interaction with the zinc ion at the enzyme's active site.[8][14] Sulfonamides, for instance, coordinate directly with the zinc ion, displacing a water molecule or hydroxide ion essential for the catalytic reaction.[14] Non-sulfonamide inhibitors can interact with the active site through different mechanisms, such as anchoring to the zinc-coordinated water molecule or occluding the entrance to the active site.[1][15]

G General Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Pathways CO2 CO2 Active_Site_Zn CA Active Site (Zn2+) CO2->Active_Site_Zn binds H2O H2O H2O->Active_Site_Zn binds HCO3 HCO3- Active_Site_Zn->HCO3 catalysis H+ H+ Active_Site_Zn->H+ Inhibition Inhibition Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->Active_Site_Zn Directly binds to Zn2+ Non_Sulfonamide_Inhibitor Non-Sulfonamide Inhibitor Non_Sulfonamide_Inhibitor->Active_Site_Zn Occludes active site or binds to Zn-bound water

A simplified diagram illustrating the catalytic cycle of carbonic anhydrase and the points of intervention for sulfonamide and non-sulfonamide inhibitors.

Experimental Protocols for Inhibitor Evaluation

The determination of inhibitory potency is crucial for comparing different compounds. Two common methods employed are the stopped-flow CO2 hydration assay and the colorimetric esterase activity assay.

Stopped-Flow CO2 Hydration Assay

This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton. The reaction is monitored in a stopped-flow instrument by observing the change in absorbance of a pH indicator.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a solution of the carbonic anhydrase enzyme in the buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a CO2-saturated water solution.

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate the enzyme solution with the inhibitor for a defined period.

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator in the stopped-flow apparatus.

    • Monitor the change in absorbance at a specific wavelength (e.g., 400 nm for p-nitrophenol) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method for screening carbonic anhydrase inhibitors.[16][17]

Principle: This assay utilizes the esterase activity of carbonic anhydrase on a specific substrate, such as 4-nitrophenyl acetate (4-NPA).[6] The enzymatic cleavage of 4-NPA releases the chromogenic product 4-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[16]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.4).[16]

    • Prepare a solution of purified carbonic anhydrase.

    • Prepare a stock solution of the substrate (4-NPA) in a solvent like acetonitrile.

    • Prepare serial dilutions of the test inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the test inhibitor.

    • Incubate the mixture for a pre-determined time at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 405 nm kinetically over a specific period.[16]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G Experimental Workflow for CA Inhibitor Screening Start Start Compound_Library Compound Library (Sulfonamides, Non-Sulfonamides, etc.) Start->Compound_Library Primary_Screening Primary Screening (e.g., Colorimetric Esterase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Stopped-Flow CO2 Hydration Assay for Ki) Dose_Response->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

References

Safety Operating Guide

Personal protective equipment for handling Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling Methyl 4-sulfamoylbenzoate (CAS No. 22808-73-7). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class GHS Hazard Statement Description Pictogram
Acute Toxicity (Oral)H302Harmful if swallowed.GHS07
Skin Corrosion/IrritationH315Causes skin irritation.GHS07
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.GHS07
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.GHS07

Signal Word: Warning [1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and prevent injury.

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the chemical and the safety of laboratory personnel.

Handling Procedures:
  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Avoidance: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.

Storage Conditions:
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Atmosphere: Store under an inert atmosphere at room temperature.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear and effective plan for managing spills and disposing of waste is essential for environmental and personal safety.

Spill Response:
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material into a designated, labeled waste container.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan:
  • Waste Classification: this compound is considered hazardous waste.

  • Containerization: Dispose of in a clearly labeled, sealed container.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Weigh and Prepare Reagent b->c d Perform Experiment c->d e Decontaminate Glassware and Surfaces d->e h In Case of Spill, Follow Spill Response Protocol d->h i In Case of Exposure, Follow First Aid Measures d->i f Segregate and Label Waste e->f g Dispose of Waste via Approved Channels f->g

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.